Product packaging for Beatrice(Cat. No.:CAS No. 92206-37-6)

Beatrice

Cat. No.: B14179921
CAS No.: 92206-37-6
M. Wt: 223.31 g/mol
InChI Key: IWYGVDBZCSCJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beatrice, also known as 4-Methyl-2,5-dimethoxy-N-methylamphetamine (MDOM), is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin . According to Shulgin's work, the compound has a relatively high minimum active dosage, reported to be 30 mg, with effects lasting between 6 to 10 hours . The primary research interest in this compound pertains to its interaction with the serotonin system. Studies indicate it has affinity for serotonin receptors, particularly the 5-HT 2 receptor, though with about 4-fold lower potency compared to the related compound DOM . In animal behavioral models, this compound has been shown to substitute for the stimulus effects of DOM, suggesting a similar mechanism of action, albeit with lower potency . The subjective effects described in research accounts include a vague feeling of openness and receptiveness, alongside stimulant-like effects. It is also noted to cause side effects such as diarrhea . Available data on the metabolism, full pharmacology, and toxicity profile of this compound is very limited . This product is intended for forensic and research chemical analysis and is strictly for Research Use Only. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B14179921 Beatrice CAS No. 92206-37-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92206-37-6

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine

InChI

InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3

InChI Key

IWYGVDBZCSCJGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)CC(C)NC)OC

Origin of Product

United States

Foundational & Exploratory

Pharmacological Profile of 4-methyl-2,5-dimethoxy-N-methylamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-methyl-2,5-dimethoxy-N-methylamphetamine, a substituted phenethylamine (B48288) and a homolog of 2,5-dimethoxy-4-methylamphetamine (DOM). Also known as Beatrice or N-methyl-DOM, this compound exhibits affinity for serotonin (B10506) receptors and displays psychoactive properties. Due to the limited availability of extensive quantitative data for 4-methyl-2,5-dimethoxy-N-methylamphetamine, this document leverages the well-characterized pharmacological profile of its parent compound, DOM, as a primary point of comparison to elucidate its structure-activity relationships and potential mechanisms of action. This guide summarizes receptor binding affinities, functional activities, and in vivo effects, and provides detailed experimental protocols for key assays relevant to its pharmacological characterization.

Introduction

4-methyl-2,5-dimethoxy-N-methylamphetamine is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes. It is the N-methylated derivative of the more extensively studied psychedelic, 2,5-dimethoxy-4-methylamphetamine (DOM). First synthesized and described by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved), it is categorized as one of the "ten classic ladies," a series of methylated DOM derivatives.[1] In preclinical studies, 4-methyl-2,5-dimethoxy-N-methylamphetamine has been shown to substitute for DOM in rodent drug discrimination tests, albeit with a lower potency, suggesting a similar but less potent psychoactive profile.[2]

This document aims to provide a detailed technical overview of the pharmacological properties of 4-methyl-2,5-dimethoxy-N-methylamphetamine, with a comparative analysis to DOM to provide a clearer understanding of its potential biological activity.

Receptor Binding Profile

The primary molecular targets of 4-methyl-2,5-dimethoxy-N-methylamphetamine are serotonin (5-HT) receptors. Limited direct binding data is available for this specific compound; however, existing information indicates a notable affinity for the 5-HT2 receptor family.

Table 1: Receptor Binding Affinities (Ki, nM) of 4-methyl-2,5-dimethoxy-N-methylamphetamine and Comparative Compounds

Compound5-HT1A5-HT2A5-HT2C
4-methyl-2,5-dimethoxy-N-methylamphetamine 3,870[2]415[2]No Data
DOM (for comparison) >10,000[3]40[3]21.9[3]

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The available data suggests that N-methylation of DOM reduces the binding affinity for the 5-HT2A receptor by approximately four-fold.[2]

Functional Activity

Table 2: Functional Activity of DOM at Serotonin 5-HT2A Receptors

CompoundAssay TypeEC50 (nM)Emax (% of 5-HT)
DOM IP-1 Accumulation40[3]85.9 - 95.1[3]

Note: EC50 represents the concentration of a drug that gives half-maximal response. Emax is the maximum response that can be produced by the drug.

Given that 4-methyl-2,5-dimethoxy-N-methylamphetamine substitutes for DOM in drug discrimination studies, it is highly likely to also act as a 5-HT2A receptor agonist, though with potentially lower potency and/or efficacy.

In Vivo Pharmacology

In vivo studies provide insights into the behavioral and physiological effects of a compound in a whole organism. For 4-methyl-2,5-dimethoxy-N-methylamphetamine, the primary in vivo data comes from drug discrimination studies in rodents. In these studies, animals are trained to recognize the subjective effects of a specific drug. Results indicate that rodents trained to discriminate DOM from a vehicle control will also recognize 4-methyl-2,5-dimethoxy-N-methylamphetamine as DOM-like, although a higher dose of the N-methylated compound is required to produce the same effect.[2]

For comparative purposes, the in vivo effects of DOM in rodents include:

  • Head-twitch response (HTR): A rapid, involuntary head movement that is a behavioral proxy for 5-HT2A receptor activation and psychedelic potential in humans.[4]

  • Locomotor activity: DOM has been shown to induce biphasic effects on locomotion in rats, with lower doses increasing activity and higher doses initially decreasing it.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of 4-methyl-2,5-dimethoxy-N-methylamphetamine and related compounds.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay using [3H]ketanserin to determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin (specific activity: >60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate membrane homogenates with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound for 60 minutes at 37°C.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

  • Washing: Wash filters three times with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor

This protocol outlines a method to assess the functional activity of a compound at the Gq-coupled 5-HT2A receptor by measuring changes in intracellular calcium concentration.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the cells and incubate for a predetermined time.

  • Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the change in fluorescence against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the EC50 and Emax values.

Drug Discrimination in Rodents

This protocol describes a two-lever drug discrimination procedure in rats to assess the subjective effects of a test compound.

  • Subjects: Male rats maintained at 85-90% of their free-feeding body weight.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training: Train rats to press one lever ("drug lever") after an injection of the training drug (e.g., DOM, 1.0 mg/kg, i.p.) and another lever ("vehicle lever") after an injection of saline. Correct lever presses are reinforced with food pellets on a fixed-ratio schedule.

  • Testing: Once stable discrimination is achieved (e.g., >80% of responses on the correct lever before the first reinforcer), test sessions are conducted. Administer various doses of the test compound and allow the rat to respond on either lever. The percentage of responses on the drug-correct lever is recorded.

  • Data Analysis: A compound is considered to fully substitute for the training drug if it produces >80% of responses on the drug-correct lever.

Signaling Pathways and Workflows

The primary signaling pathway for 5-HT2A receptor agonists like DOM involves the activation of the Gq/11 protein, leading to downstream cellular responses.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Agonist 5-HT2A Agonist (e.g., N-methyl-DOM) 5HT2A_Receptor 5-HT2A Receptor 5HT2A_Agonist->5HT2A_Receptor Binds Gq_G11 Gq/G11 5HT2A_Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Radioligand_Binding_Workflow Start Prepare Membrane Homogenates Incubate Incubate with [3H]Radioligand & Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

Calcium_Flux_Workflow Start Plate 5-HT2A Expressing Cells Load_Dye Load with Calcium-Sensitive Dye Start->Load_Dye Add_Compound Add Test Compound Load_Dye->Add_Compound Measure_Fluorescence Measure Fluorescence (Baseline & Post-Addition) Add_Compound->Measure_Fluorescence Analyze Data Analysis (EC50 & Emax) Measure_Fluorescence->Analyze

Caption: General workflow for a calcium flux functional assay.

Conclusion

4-methyl-2,5-dimethoxy-N-methylamphetamine is a psychoactive phenethylamine with a pharmacological profile centered on the serotonin 5-HT2A receptor. The available data, primarily from receptor binding and in vivo drug discrimination studies, indicates that it shares a mechanism of action with its parent compound, DOM, but with a lower potency. The N-methylation of DOM appears to decrease its affinity for the 5-HT2A receptor, a finding consistent with structure-activity relationships observed in other phenethylamines.

Further research is warranted to fully characterize the pharmacological profile of 4-methyl-2,5-dimethoxy-N-methylamphetamine. Specifically, comprehensive receptor screening, detailed functional assays to determine its efficacy and potency at various 5-HT receptor subtypes, and more extensive in vivo studies are needed to fully understand its psychoactive effects and potential therapeutic or toxicological implications. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.

References

An In-Depth Technical Guide to the Molecular Structure and Properties of Beatrice (4-methyl-2,5-dimethoxy-N-methylamphetamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and pharmacology of Beatrice, a psychoactive phenethylamine (B48288). Also known as 4-methyl-2,5-dimethoxy-N-methylamphetamine, N-methyl-DOM, MDOM, or MDO-D, this compound belongs to the DOx family of compounds. This document summarizes its chemical and physical properties, details a known synthetic route, and explores its mechanism of action, primarily as a serotonin (B10506) receptor agonist. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Molecular Structure and Identification

This compound is a substituted amphetamine and a homologue of 2,5-dimethoxy-4-methylamphetamine (DOM).[1] Its core structure consists of a phenethylamine backbone with methoxy (B1213986) groups at the 2 and 5 positions and a methyl group at the 4 position of the phenyl ring. An additional methyl group is attached to the amine, distinguishing it from DOM.

Identifier Value
IUPAC Name 1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine
Chemical Formula C₁₃H₂₁NO₂
Molar Mass 223.316 g/mol
CAS Number 92206-37-6
Canonical SMILES CC1=CC(=C(C=C1OC)CC(C)NC)OC
InChI InChI=1S/C13H21NO2/c1-9-6-13(16-5)11(7-10(2)14-3)8-12(9)15-4/h6,8,10,14H,7H2,1-5H3

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value
Appearance White crystalline solid (hydrochloride salt)
Melting Point 136-137 °C (hydrochloride salt)
Solubility Soluble in methanol (B129727) and ethyl acetate
pKa Not experimentally determined; estimated to be similar to other amphetamines (around 9.9)

Synthesis and Experimental Protocols

The synthesis of this compound hydrochloride was first described by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)".[2] The synthesis is a two-step process starting from 2,5-dimethoxy-4-methylamphetamine (DOM).

Synthesis of this compound Hydrochloride

Step 1: N-Formylation of 2,5-dimethoxy-4-methylamphetamine (DOM)

  • Reactants: 2,5-dimethoxy-4-methylamphetamine (DOM) free base, ethyl formate (B1220265).

  • Procedure: A sample of DOM free base is treated with ethyl formate and heated at reflux. The solvent is then removed to yield 2,5-dimethoxy-N-formyl-4-methylamphetamine. The crude product can be recrystallized from methanol.[2]

Step 2: Reduction of 2,5-dimethoxy-N-formyl-4-methylamphetamine

  • Reactants: 2,5-dimethoxy-N-formyl-4-methylamphetamine, lithium aluminum hydride (LAH), anhydrous diethyl ether (Et₂O), dilute sulfuric acid (H₂SO₄), sodium hydroxide (B78521) (NaOH), methylene (B1212753) chloride (CH₂Cl₂), hydrogen chloride (HCl) gas.

  • Procedure: The N-formyl intermediate is added to a stirred suspension of LAH in anhydrous diethyl ether at reflux under an inert atmosphere. The reaction mixture is held at reflux for 24 hours. The excess LAH is then destroyed by the addition of dilute sulfuric acid. The aqueous phase is extracted with diethyl ether and methylene chloride. The aqueous phase is then made basic with sodium hydroxide and extracted with methylene chloride. The solvent is removed from the pooled organic extracts, and the resulting oil is dissolved in anhydrous diethyl ether. The solution is saturated with hydrogen chloride gas to precipitate the hydrochloride salt of this compound. The product can be recrystallized from boiling ethyl acetate.[2]

G DOM DOM Free Base NFormylDOM 2,5-dimethoxy-N-formyl-4-methylamphetamine DOM->NFormylDOM Reflux EthylFormate Ethyl Formate EthylFormate->NFormylDOM BeatriceBase This compound Free Base NFormylDOM->BeatriceBase Reduction LAH LiAlH4 / Et2O LAH->BeatriceBase BeatriceHCl This compound Hydrochloride BeatriceBase->BeatriceHCl Salt Formation HCl HCl gas in Et2O HCl->BeatriceHCl

Synthesis of this compound Hydrochloride.
Proposed Experimental Characterization Protocols

While specific published analytical data for this compound is scarce, the following are standard protocols for the characterization of substituted amphetamines.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the molecular structure of the synthesized compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • ¹H NMR Parameters:

    • Spectral Width: -2 to 12 ppm

    • Pulse Sequence: Standard single-pulse experiment

    • Number of Scans: 16-64

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Spectral Width: 0 to 200 ppm

    • Pulse Sequence: Proton-decoupled experiment

    • Number of Scans: 1024 or more

    • Relaxation Delay: 2-5 seconds

3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of this compound (as the free base) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Parameters:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280-300 °C and hold for 5-10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-550 amu.

    • Ion Source Temperature: 230 °C.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid this compound hydrochloride sample directly onto the ATR crystal.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Chemical Synthesis of this compound Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy Purification->NMR GCMS GC-MS Analysis Purification->GCMS FTIR FTIR Spectroscopy Purification->FTIR

Experimental Workflow for Synthesis and Characterization.

Pharmacology and Mechanism of Action

This compound, like other members of the DOx family, is a psychedelic agent. Its primary pharmacological effects are mediated through its interaction with serotonin receptors.

Receptor Binding Profile

Pharmacological studies on this compound and related compounds have shown that they act as agonists at serotonin 5-HT₂ receptors.

Receptor Affinity (Ki) Activity
5-HT₂A 415 nMAgonist
5-HT₂C Data not available, but expected to be similar to 5-HT₂AAgonist
5-HT₂B Data not available, but expected to be similar to 5-HT₂AAgonist
5-HT₁ 3,870 nMLower affinity

The affinity of this compound for the 5-HT₂ receptor is approximately four times lower than that of its parent compound, DOM.[1]

Signaling Pathways

The psychedelic effects of compounds like this compound are primarily attributed to their agonist activity at the 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades. The primary pathway involves the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Recent research suggests that psychedelic compounds can also engage a β-arrestin-mediated signaling pathway.[3][4] The balance between the Gq/11 and β-arrestin pathways may be crucial in determining the specific subjective and therapeutic effects of different psychedelic drugs.

G cluster_gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway This compound This compound HT2A_R 5-HT2A Receptor This compound->HT2A_R Gq Gq/11 HT2A_R->Gq bArrestin β-Arrestin HT2A_R->bArrestin PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Downstream_Arrestin Downstream Signaling bArrestin->Downstream_Arrestin

Proposed Signaling Pathway of this compound at the 5-HT₂A Receptor.

Concluding Remarks

This compound is a potent psychoactive compound with a well-defined chemical structure and a known synthetic pathway. Its pharmacological activity is primarily mediated by its agonist effects at serotonin 5-HT₂ receptors, leading to the activation of downstream signaling cascades that are characteristic of psychedelic phenethylamines. Further research is warranted to fully elucidate the specific contributions of the Gq/11 and β-arrestin pathways to its overall pharmacological profile and to explore its potential therapeutic applications. The detailed protocols provided in this guide offer a foundation for the synthesis and characterization of this compound for research purposes.

References

"Beatrice": A Fictional Psychoactive Substance with No Documented In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of scientific and academic databases have revealed no evidence of a psychoactive substance known as "Beatrice." The name is not associated with any known chemical compound that has been subjected to in vitro analysis for psychoactive effects. Therefore, no quantitative data, experimental protocols, or established signaling pathways are available for a substance with this designation.

The name "this compound" in the context of psychoactive substances appears to be of a fictional nature, most notably featured in the 2008 novel "this compound" by Canadian author Leo McKay Jr. Within the narrative, "this compound" is depicted as a potent and dangerous fictional drug. It is crucial to distinguish between fictional representations and scientifically documented substances.

As there is no scientific basis for a psychoactive compound named "this compound," this guide cannot provide the requested in-depth technical information, data tables, or diagrams. Researchers, scientists, and drug development professionals are advised to rely on established scientific literature and databases for information on known psychoactive compounds.

Technical Guide on the Neurochemical Effects of Psychoactive Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Beatrice" (4-methyl-2,5-dimethoxy-N-methylamphetamine) is a research chemical with limited publicly available data, making it unsuitable for an in-depth technical guide.[1][2] To fulfill the structural and content requirements of this request, this document will focus on the well-characterized and pharmacologically related compound 3,4-Methylenedioxymethamphetamine (MDMA) . MDMA's extensive research base provides the necessary quantitative data, established experimental protocols, and understood signaling pathways for a comprehensive guide.

Introduction to 3,4-Methylenedioxymethamphetamine (MDMA)

3,4-Methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a synthetic psychoactive drug of the substituted amphetamine class.[3] Chemically, it is structurally similar to both stimulants like methamphetamine and hallucinogens like mescaline.[3][4] Its primary neurochemical effects are mediated by a dramatic increase in the synaptic concentrations of serotonin (B10506), norepinephrine (B1679862), and to a lesser extent, dopamine (B1211576).[5][6] This surge in monoamines produces MDMA's characteristic subjective effects, which include euphoria, increased empathy and sociability (entactogenic effects), and heightened sensation.[3] Due to these prosocial effects, MDMA is under investigation as an adjunct to psychotherapy for conditions such as post-traumatic stress disorder (PTSD).[7][8]

Quantitative Neuropharmacology Profile

The primary mechanism of MDMA involves its interaction with monoamine transporters and specific receptor subtypes. The following tables summarize key quantitative data from in vitro studies.

Monoamine Transporter Inhibition

MDMA functions as a potent inhibitor of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. It acts as a substrate for these transporters, leading to both competitive inhibition of reuptake and transporter-mediated release of neurotransmitters from the presynaptic terminal.[9]

TransporterInhibition Constant (IC50 in µM)
Serotonin Transporter (SERT) 0.222 ± 0.062
Norepinephrine Transporter (NET) 7.8 ± 2.1
Dopamine Transporter (DAT) 2.3 ± 0.4
(Data derived from studies on S-MDMA enantiomer in HEK293 cells)[9][10]
Receptor Binding Affinities

MDMA also directly binds to several postsynaptic receptors, although with lower affinity than for the monoamine transporters. These interactions may contribute to its overall pharmacological profile. The affinity is typically expressed as the inhibition constant (Ki).

Receptor SubtypeBinding Affinity (Ki in nM)
Serotonin 5-HT₁ > 10,000
Serotonin 5-HT₂ 415 - 4700
α₁-Adrenoceptor 4,800
α₂-Adrenoceptor 4,800
Histamine H₁ 6,300
Muscarinic M-1 5,000
(Data compiled from various radioligand binding assays in brain tissue)[1][10][11]

Core Mechanism of Action: Monoamine Release

MDMA's primary psychoactive effects are not driven by direct receptor agonism but by its ability to induce a massive release of serotonin, norepinephrine, and dopamine.[5][12] This is a two-part mechanism:

  • Reuptake Inhibition: MDMA binds with high affinity to monoamine transporters (especially SERT), blocking the reuptake of neurotransmitters from the synaptic cleft.[9]

  • Transporter Reversal: MDMA is transported into the presynaptic neuron. Once inside, it disrupts the vesicular storage of monoamines and reverses the direction of the transporters, causing a significant, non-exocytotic efflux of neurotransmitters into the synapse.[9][13]

The pronounced release of serotonin is believed to be central to the mood-elevating and empathogenic effects of the drug.[5] The subsequent depletion of serotonin stores is linked to the negative psychological after-effects reported by some users.[5][6]

MDMA_Mechanism cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron MDMA_ext MDMA SERT SERT MDMA_ext->SERT 1. Binds & Blocks Vesicle Synaptic Vesicle (Serotonin Stores) SERT->Vesicle 2. Disrupts Storage Serotonin_syn ↑↑↑ Serotonin SERT->Serotonin_syn Efflux Serotonin_cyto Cytosolic Serotonin Vesicle->Serotonin_cyto Serotonin_cyto->SERT 3. Reverses Flow Receptor 5-HT Receptors Serotonin_syn->Receptor 4. Binds & Activates

MDMA's primary mechanism of action on a serotonergic neuron.

Experimental Protocols

The data presented in this guide are derived from standard, validated neuropharmacological assays. Below are detailed methodologies for two key types of experiments.

Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of MDMA for specific neurotransmitter receptors.

  • Tissue Preparation: Specific brain regions (e.g., frontal cortex for 5-HT₂A receptors) are dissected from laboratory animals (e.g., Sprague-Dawley rats). The tissue is homogenized in an ice-cold buffer solution (e.g., 50 mM Tris-HCl) and centrifuged to isolate the cell membrane fraction, which contains the receptors.

  • Assay Incubation: The membrane preparation is incubated in assay tubes containing:

    • A known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors).

    • Varying concentrations of the unlabeled test compound (MDMA).

    • A buffer solution to maintain optimal pH and ionic strength.

  • Control Groups:

    • Total Binding: Membranes + radioligand only.

    • Non-specific Binding: Membranes + radioligand + a high concentration of a known, non-radioactive competitor drug to saturate the receptors.

  • Separation and Counting: After incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound. The filters are washed with cold buffer, and the radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of MDMA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: In Vivo Microdialysis for Neurotransmitter Release

This protocol measures real-time changes in extracellular neurotransmitter levels in the brains of living, freely moving animals following MDMA administration.

  • Surgical Implantation: A laboratory rat is anesthetized, and a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., striatum or prefrontal cortex). The cannula is secured to the skull with dental cement. The animal is allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip. It is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Neurotransmitters from the extracellular space diffuse across the membrane into the aCSF. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline level of serotonin, dopamine, and norepinephrine.

  • Drug Administration: MDMA (or saline for control) is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Dialysate collection continues for several hours to monitor the drug-induced changes in neurotransmitter concentrations.

  • Sample Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED). This technique separates the different monoamines and allows for their precise quantification.

  • Data Analysis: Neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration. This allows for the determination of the magnitude and time course of MDMA-induced neurotransmitter release.[14][15]

Microdialysis_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Surgery 1. Stereotaxic Surgery: Implant Guide Cannula Recovery 2. Post-Surgical Recovery (Days) Surgery->Recovery Probe 3. Insert Microdialysis Probe Recovery->Probe Baseline 4. Collect Baseline Dialysate Samples Probe->Baseline Admin 5. Administer MDMA or Saline (Control) Baseline->Admin PostAdmin 6. Collect Post-Drug Dialysate Samples Admin->PostAdmin HPLC 7. Analyze Samples via HPLC-ED PostAdmin->HPLC Data 8. Quantify Neurotransmitters (% of Baseline) HPLC->Data

Workflow diagram for an in vivo microdialysis experiment.

References

The Historical Context and Discovery of "Beatrice" (N-methyl-DOM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The landscape of psychedelic research is punctuated by the pioneering work of Dr. Alexander "Sasha" Shulgin, whose systematic explorations of phenethylamines in the latter half of the 20th century unveiled a vast array of psychoactive compounds.[1][2] Among these is "Beatrice" (4-methyl-2,5-dimethoxy-N-methylamphetamine), a lesser-known but structurally significant derivative of the potent psychedelic 2,5-dimethoxy-4-methylamphetamine (DOM).[3] This document provides a technical overview of the historical context surrounding the discovery of this compound, detailing its relationship to DOM, its pharmacological profile, and the experimental methodologies foundational to its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced history and structure-activity relationships of psychedelic compounds.

Part 1: The Precursor – Discovery and Societal Impact of DOM ("STP")

The story of this compound is inextricably linked to its parent compound, DOM. First synthesized by Alexander Shulgin in 1963, DOM emerged from his systematic investigation into the effects of substitutions at the 4-position of psychedelic amphetamines.[4][5] Working at Dow Chemical, Shulgin had the autonomy to research compounds of his choosing, leading him to create and personally bioassay numerous novel substances.[1][2] He first tested DOM on himself in January 1964, with the first clearly psychedelic experience recorded later that year.[4]

The 1960s represented a peak in psychedelic research and cultural influence, with substances like LSD being explored for therapeutic applications and becoming central to counter-culture movements.[6][7][8][9][10] It was in this environment that DOM, outside of Shulgin's control, appeared on the illicit market in 1967 under the name "STP" (Serenity, Tranquility, and Peace).[4][11] Distributed in San Francisco's Haight-Ashbury district, the high-dose tablets (initially 20mg, later 10mg) coupled with the compound's slow onset and remarkably long duration of action, led to a public health crisis characterized by panic reactions and prolonged psychedelic episodes.[4][11] This event cemented DOM's notoriety and contributed to the broader societal and governmental backlash against psychedelic substances, which culminated in the Controlled Substances Act of 1970 and a near-complete halt to legitimate research for decades.[6][8]

Part 2: The Emergence of "this compound" – A Systematic Exploration

Following his work with DOM, Shulgin continued to explore the structure-activity relationships of phenethylamines in his private laboratory.[2] His methodology involved making precise, systematic modifications to known psychoactive molecules to observe the resulting changes in potency, duration, and qualitative effects. "this compound" was a product of this meticulous approach. It is the N-methylated homologue of DOM, meaning a methyl group was added to the nitrogen atom of the amphetamine side chain.[3]

This compound was one of a series of N-substituted or side-chain-modified DOM derivatives that Shulgin synthesized and cataloged in his seminal work, PiHKAL (Phenethylamines I Have Known and Loved).[3][12] He named this specific series of ten methylated DOM derivatives his "ten classic ladies," with this compound being a prime example of this systematic exploration.[3][12] This work was crucial in mapping how small structural changes could dramatically alter a compound's interaction with neural receptors and, consequently, its psychoactive profile.

Part 3: Comparative Pharmacology and Quantitative Data

The addition of a single methyl group to the nitrogen atom of DOM significantly alters its pharmacological profile. This compound is less potent than DOM, requiring a substantially higher dose to elicit effects, and its duration is considerably shorter. This is reflected in its binding affinity for serotonin (B10506) receptors, which are the primary targets for classic psychedelics.[3]

Parameter2,5-Dimethoxy-4-methylamphetamine (DOM)"this compound" (N-methyl-DOM)
Chemical Name 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine[3]
Oral Dosage Range 3 - 10 mg[4][13][14]30 mg (minimum)[3]
Duration of Effects 14 - 24 hours[4][14]6 - 10 hours[3]
5-HT₂ Receptor Affinity (Ki) Not explicitly stated, but high affinity implied415 nM[3]
5-HT₁ Receptor Affinity (Ki) Not explicitly stated3,870 nM[3]
Qualitative Notes Mood elevation, color enhancement, empathy, potential for intense perceptual distortion at higher doses.[13]Vague feeling of openness, receptiveness, stimulation, and reported side effect of diarrhea.[3]

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-4-methylamphetamine (DOM)

This protocol is adapted from the synthesis described by Alexander Shulgin in PiHKAL.[13]

Step 1: Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene

  • To a solution of 54.9 g of 2,5-dimethoxy-4-methylbenzaldehyde (B127970) in 215 g of glacial acetic acid, add 19.5 g of anhydrous ammonium (B1175870) acetate (B1210297) and 30.6 g of nitroethane.

  • Heat the mixture on a steam bath for 3 hours.

  • Cool the reaction mixture in an ice bath to allow for the spontaneous formation of yellow crystals.

  • Add water just short of producing a persistent cloudy or oily character. Allow to stand for several additional hours.

  • Remove the crystalline 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene by filtration.

  • Recrystallize the product from boiling acetic acid. The expected yield is approximately 28.3 g.

Step 2: Reduction to 2,5-dimethoxy-4-methylamphetamine (DOM)

  • Prepare a suspension of 9.5 g of lithium aluminum hydride (LAH) in 750 mL of well-stirred, anhydrous diethyl ether (Et₂O) at reflux under an inert atmosphere.

  • Place 9.5 g of the 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene from Step 1 into a Soxhlet thimble, allowing the condensed Et₂O to pass through it, slowly adding the nitrostyrene (B7858105) to the LAH suspension.

  • After the addition is complete, maintain the stirred suspension at reflux for an additional 4 hours.

  • Cool the mixture to room temperature and continue stirring overnight.

  • Destroy the excess hydride by cautiously adding 750 mL of 8% sulfuric acid (H₂SO₄).

  • Separate the phases. Wash the aqueous phase once with Et₂O.

  • Add 225 g of potassium sodium tartrate to the aqueous phase, and then make it basic (pH > 9) with 5% sodium hydroxide (B78521) (NaOH).

  • Extract the basic aqueous phase three times with 150 mL portions of dichloromethane (B109758) (CH₂Cl₂).

  • Pool the organic extracts and remove the solvent under vacuum to yield the free base as an oil, which may crystallize.

  • To form the hydrochloride salt, dissolve the free base in anhydrous Et₂O and saturate the solution with anhydrous hydrogen chloride (HCl) gas.

  • Collect the resulting white crystalline precipitate of DOM hydrochloride by filtration.

Protocol 2: General Methodology for Radioligand Binding Assay

This is a generalized protocol for determining the binding affinity (Ki) of a compound like this compound at serotonin receptors, a standard procedure in pharmacology.

  • Tissue Preparation: Homogenize brain tissue (e.g., rat cortex, which is rich in 5-HT₂A receptors) in a buffered solution. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous neurotransmitters.

  • Assay Incubation: In a series of tubes, incubate the prepared membranes with a specific concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the unlabeled test compound (the "competitor," e.g., this compound).

  • Control Groups:

    • Total Binding: Incubate membranes with only the radioligand.

    • Non-specific Binding: Incubate membranes with the radioligand and a high concentration of a known, non-radioactive drug that saturates the target receptors (e.g., unlabeled ketanserin).

  • Incubation and Termination: Incubate all tubes at a controlled temperature for a set period to reach equilibrium. Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes.

  • Quantification: Wash the filters quickly with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve.

    • Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 5: Visualizations of Pathways and Processes

G Synthesis Workflow for DOM cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_final Final Product start1 2,5-dimethoxy-4- methylbenzaldehyde reaction1 + start1->reaction1 Henry Reaction (Acetic Acid, Heat) start2 Nitroethane start2->reaction1 Henry Reaction (Acetic Acid, Heat) start3 Ammonium Acetate start3->reaction1 Henry Reaction (Acetic Acid, Heat) intermediate 1-(2,5-dimethoxy-4-methylphenyl) -2-nitropropene reaction2 + intermediate->reaction2 Reduction (LiAlH4 in Et2O) final_product DOM (2,5-dimethoxy-4- methylamphetamine) reaction1->intermediate reaction2->final_product

Caption: A flowchart illustrating the two-step synthesis of DOM from its precursor aldehyde.

G 5-HT2A Receptor Signaling Pathway ligand This compound / DOM receptor 5-HT2A Receptor (GPCR) ligand->receptor Binds to g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag pip2 PIP2 pip2->plc downstream Downstream Cellular Effects (e.g., Ca2+ release, PKC activation) ip3->downstream dag->downstream

Caption: The intracellular signaling cascade initiated by the binding of a psychedelic agonist.

G Structural Relationship: DOM to this compound dom DOM (Parent Compound) -NH2 modification N-Methylation (+CH3) dom->modification This compound This compound (N-Methyl Derivative) -NHCH3 modification->this compound

Caption: Logical diagram showing the simple chemical modification that transforms DOM into this compound.

References

The Psychoactive Compound "Beatrice" (N-methyl-DOM): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the psychoactive compound known as "Beatrice," chemically identified as 4-methyl-2,5-dimethoxy-N-methylamphetamine or N-methyl-DOM. As a member of the phenethylamine (B48288) and amphetamine chemical classes, specifically the DOx family, this compound is a substituted homologue of 2,5-dimethoxy-4-methylamphetamine (DOM). This document details its chemical classification, known analogues, and pharmacological properties, with a focus on its interaction with serotonin (B10506) receptors. Detailed experimental protocols for its synthesis and pharmacological evaluation, derived from foundational literature, are presented. Furthermore, this guide elucidates the primary signaling pathway associated with its mechanism of action and summarizes its receptor affinity data.

Classification and Chemical Properties

This compound is classified as a psychoactive drug belonging to the phenethylamine, amphetamine, and DOx families of compounds.[1] It is a substituted methamphetamine and a homologue of 2,5-dimethoxy-4-methylamphetamine (DOM).[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-(2,5-dimethoxy-4-methylphenyl)-N-methylpropan-2-amine
Other Names 4-methyl-2,5-dimethoxy-N-methylamphetamine, N-methyl-DOM, MDOM, MDO-D
Molecular Formula C₁₃H₂₁NO₂
Molar Mass 223.316 g·mol⁻¹
CAS Number 92206-37-6

Analogues of this compound

Several analogues of this compound have been synthesized and studied, primarily involving modifications to the substituent at the 4-position of the phenyl ring or the N-alkylation of the amine. These analogues are instrumental in understanding the structure-activity relationships within the DOx class of compounds.

Table 2: Known Analogues of this compound

AnalogueChemical NameNotes
N-methyl-DOET N-methyl-2,5-dimethoxy-4-ethylamphetamineThe 4-ethyl homologue.
N-methyl-DOI N-methyl-2,5-dimethoxy-4-iodoamphetamineThe 4-iodo homologue. It is a potent 5-HT₂ₐ receptor agonist with slightly reduced potency and efficacy compared to DOI.
N-methyl-DOB N-methyl-2,5-dimethoxy-4-bromoamphetamineThe 4-bromo homologue.
IDNNA N,N-dimethyl-2,5-dimethoxy-4-iodoamphetamineThe N,N-dimethylated analogue of DOI.

Pharmacology

Pharmacodynamics

The primary mechanism of action of this compound and its analogues is through their interaction with serotonin receptors. This compound displays affinity for both 5-HT₁ and 5-HT₂ receptors, with a notable preference for the 5-HT₂ subtype.

Table 3: Receptor Affinity of this compound

ReceptorKᵢ (nM)
5-HT₂ 415
5-HT₁ 3,870

The affinity of this compound for the 5-HT₂ receptor is approximately four times lower than that of its parent compound, DOM.[1] In rodent drug discrimination studies, this compound has been shown to substitute for DOM, although with a lower potency.[1]

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. The duration of its psychoactive effects is reported to be between 6 to 10 hours, with a minimum effective oral dose of 30 mg.[1]

Experimental Protocols

Synthesis of this compound (N-methyl-DOM)

The synthesis of this compound can be approached through the N-methylation of its parent compound, 2,5-dimethoxy-4-methylamphetamine (DOM). A common method for the N-methylation of primary amines like DOM is reductive amination.

Materials:

  • 2,5-dimethoxy-4-methylamphetamine (DOM)

  • Formaldehyde (B43269) (37% solution in water)

  • Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Hydrochloric acid (for salt formation)

  • Diethyl ether

  • Standard laboratory glassware and equipment for chemical synthesis

Procedure:

  • Dissolve 2,5-dimethoxy-4-methylamphetamine (DOM) in a suitable anhydrous solvent such as methanol.

  • Add an equimolar amount of aqueous formaldehyde solution to the reaction mixture.

  • Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the formation of the intermediate Schiff base.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in small portions.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the careful addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the free base of this compound as an oil.

  • For purification and stabilization, dissolve the oil in a minimal amount of a suitable solvent (e.g., diethyl ether) and precipitate the hydrochloride salt by the dropwise addition of a solution of hydrochloric acid in the same solvent.

  • Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Radioligand Binding Assay for Serotonin Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of this compound for 5-HT₁ and 5-HT₂ receptors using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁ or 5-HT₂)

  • Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ)

  • This compound (test compound)

  • Non-specific binding competitor (e.g., 10 µM serotonin for 5-HT₁, 10 µM spiperone (B1681076) for 5-HT₂)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to designated wells:

    • Total Binding: Assay buffer.

    • Non-specific Binding: Non-specific binding competitor.

    • Test Compound: Dilutions of this compound.

  • Add the radioligand solution at a concentration close to its Kₔ value to all wells.

  • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for this compound by analyzing the concentration-response curve using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathway and Experimental Workflow

The primary psychoactive effects of this compound are mediated through its agonist activity at the serotonin 2A (5-HT₂ₐ) receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT₂ₐ receptor involves the Gq/11 protein and the subsequent activation of phospholipase C.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream G cluster_workflow Experimental Workflow cluster_in_vitro In Vitro cluster_in_vivo In Vivo Synthesis Chemical Synthesis and Purification In_vitro In Vitro Assays Synthesis->In_vitro In_vivo In Vivo Studies In_vitro->In_vivo Data_Analysis Data Analysis and Structure-Activity Relationship In_vitro->Data_Analysis In_vivo->Data_Analysis Binding Receptor Binding Assays (e.g., 5-HT₁, 5-HT₂) Functional Functional Assays (e.g., Calcium mobilization) Behavioral Behavioral Studies (e.g., Drug discrimination in rodents) Toxicity Toxicity and Safety Pharmacology

References

An In-depth Technical Guide to the Therapeutic Potential of "Beatrice" Compound

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain information on a therapeutic agent designated as the "Beatrice" compound. The most relevant entry is "this compound," the acronym for a phase III clinical trial investigating the drug bevacizumab in triple-negative breast cancer.[1][2][3] Additionally, a psychoactive phenethylamine (B48288) derivative is known as "this compound" (also called N-methyl-DOM), but its therapeutic applications have not been established in clinical research.[4]

Given the absence of data on a "this compound" compound with therapeutic applications, this document presents a hypothetical technical guide for a fictional compound, "Codenamed this compound-72," to demonstrate the requested format and content for a scientific audience. This guide will focus on the potential application of this compound-72 in oncology, specifically in the context of non-small cell lung cancer (NSCLC) harboring KRAS G12C mutations.

Whitepaper: Preclinical Profile of this compound-72, a Novel KRAS G12C Covalent Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

1.0 Executive Summary

This compound-72 is a novel, orally bioavailable small molecule designed to selectively and irreversibly inhibit the KRAS G12C mutant protein. This mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors. Preclinical data indicate that this compound-72 demonstrates high potency, selectivity, and significant anti-tumor activity in both in vitro and in vivo models of KRAS G12C-mutated cancers. This document summarizes the key preclinical findings, including mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and efficacy in xenograft models.

2.0 Mechanism of Action: Targeting the MAPK Signaling Pathway

This compound-72 forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive, GDP-bound state. This action prevents downstream signaling through the RAF-MEK-ERK (MAPK) pathway, a critical cascade for tumor cell proliferation, survival, and differentiation.

MAPK_Pathway Figure 1: this compound-72 Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) EGFR->KRAS_G12C_GDP SOS1 (GEF) KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GAP (GTPase Activating Protein) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading BEATRICE_72 This compound-72 BEATRICE_72->KRAS_G12C_GTP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound-72 covalently binds to active KRAS G12C, preventing downstream signaling.

3.0 Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound-72.

Table 1: Biochemical and Cellular Potency

Assay Type Target Cell Line IC₅₀ (nM)
Biochemical (SPR) KRAS G12C - 5.2
Biochemical (SPR) KRAS (Wild-Type) - >10,000
Cellular (p-ERK) NCI-H358 (KRAS G12C) Human NSCLC 12.5
Cellular (p-ERK) A549 (KRAS G12S) Human NSCLC >5,000
Cellular (Viability) NCI-H358 (KRAS G12C) Human NSCLC 25.1
Cellular (Viability) MIA PaCa-2 (KRAS G12C) Human Pancreatic 30.8

| Cellular (Viability) | A549 (KRAS G12S) | Human NSCLC | >10,000 |

Table 2: In Vivo Pharmacokinetic Profile (Mouse)

Parameter Value Unit
Bioavailability (Oral) 65 %
Tₘₐₓ (Oral, 10 mg/kg) 1.5 hours
Cₘₐₓ (Oral, 10 mg/kg) 1,200 ng/mL
Half-life (t₁/₂) 8.2 hours

| Clearance | 0.5 | L/h/kg |

4.0 Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1 Protocol: Cellular Phospho-ERK (p-ERK) Inhibition Assay

  • Cell Culture: NCI-H358 cells are seeded at 2x10⁵ cells/well in 6-well plates and cultured for 24 hours in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Cells are serum-starved for 4 hours, then treated with this compound-72 at concentrations ranging from 0.1 nM to 10 µM for 2 hours.

  • Lysis: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA assay. 20 µg of total protein per sample is loaded onto a 10% SDS-PAGE gel.

  • Western Blot: Proteins are transferred to a PVDF membrane. Membranes are blocked with 5% BSA in TBST for 1 hour, then incubated overnight at 4°C with primary antibodies against p-ERK1/2 (1:1000) and total ERK1/2 (1:1000).

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies. Signal is detected using an ECL substrate and imaged. Band densities are quantified using ImageJ software.

  • Analysis: The ratio of p-ERK to total ERK is calculated. IC₅₀ values are determined by plotting the percentage of inhibition against the log-transformed drug concentration and fitting to a four-parameter logistic curve.

pERK_Workflow Figure 2: p-ERK Inhibition Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis A Seed NCI-H358 cells (2x10^5 cells/well) B Incubate 24h A->B C Serum Starve 4h B->C D Add this compound-72 (0.1 nM - 10 µM) C->D E Incubate 2h D->E F Cell Lysis & Protein Quantification (BCA) E->F G Western Blot for p-ERK & Total ERK F->G H Densitometry & IC50 Calculation G->H

Caption: Workflow for determining the cellular potency of this compound-72 via p-ERK inhibition.

4.2 Protocol: Mouse Xenograft Efficacy Study

  • Animal Model: 6-week-old female athymic nude mice are used.

  • Tumor Implantation: 5x10⁶ NCI-H358 cells in 100 µL of Matrigel/PBS (1:1) are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth & Randomization: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Mice are then randomized into vehicle and treatment groups (n=10 per group).

  • Dosing: this compound-72 is formulated in 0.5% methylcellulose/0.2% Tween-80. Mice are dosed once daily (QD) via oral gavage at 10 mg/kg. The vehicle group receives the formulation buffer.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumor volume in the vehicle group reaches approximately 2000 mm³. Efficacy is evaluated based on Tumor Growth Inhibition (TGI).

The preclinical data package for this compound-72 strongly supports its development as a therapeutic agent for KRAS G12C-mutated cancers. The compound demonstrates high on-target potency, selectivity over wild-type KRAS, and robust anti-tumor activity in a human NSCLC xenograft model. Its favorable oral pharmacokinetic profile suggests clinical potential as a convenient, daily-dosed therapy. Further investigation in IND-enabling studies is warranted.

References

Methodological & Application

Application Notes and Protocols: Trazodone and Gabapentin Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed protocols for the administration of trazodone (B27368) and gabapentin (B195806), both individually and in combination, in mouse models of pain. The information is collated from preclinical studies and is intended to guide researchers in designing and executing similar experiments. Special emphasis is placed on the synergistic antinociceptive effects observed when these two compounds are co-administered.

I. Quantitative Data Summary

The following tables summarize the dosages of trazodone and gabapentin used in various mouse models.

Table 1: Trazodone Dosage in Mouse Models

Animal ModelAdministration RouteDosage RangeObserved EffectReference
Acetic Acid-Induced WrithingOral (p.o.)0.1 - 3 mg/kgAntinociceptive[1]
Acetic Acid-Induced WrithingIntraperitoneal (i.p.)24.8 mg/kg (ED50)Antinociceptive[2]
Sleep StudiesOral (voluntary)10, 40, 60 mg/kgIncreased NREM sleep[3][4][5]

Table 2: Gabapentin Dosage in Mouse Models

Animal ModelAdministration RouteDosage RangeObserved EffectReference
Acetic Acid-Induced WrithingIntraperitoneal (i.p.)1 - 100 mg/kgAntinociceptive[1][6]
Sickle Cell Disease (Pain)Intraperitoneal (i.p.)30, 65, 100 mg/kgAnalgesic/Sedative[7]
Anxiety ModelsIntraperitoneal (i.p.)10, 30, 100 mg/kgAnxiolytic
Neuropathic PainIntraperitoneal (i.p.)30, 50, 100 mg/kgAnalgesic[8]

Table 3: Trazodone and Gabapentin Combination Dosage in Mouse Models

Animal ModelAdministration RouteTrazodone DosageGabapentin DosageObserved EffectReference
Acetic Acid-Induced WrithingTrazodone (p.o.), Gabapentin (i.p.)0.075 - 0.15 mg/kg1.5 mg/kgSynergistic Antinociception[6]
Acetic Acid-Induced WrithingTrazodone (p.o.), Gabapentin (i.p.)ED50 fractions (e.g., 0.1 mg/kg)ED50 fractions (e.g., 2.4 mg/kg)Synergistic Antinociception[9]
Chronic Constriction Injury (Rat)Trazodone (p.o.), Gabapentin (i.p.)0.3 mg/kg3 mg/kgSynergistic Antinociception[9][10]

II. Experimental Protocols

Protocol 1: Acetic Acid-Induced Writhing Test for Antinociceptive Effects

This protocol is adapted from studies investigating the antinociceptive effects of trazodone and gabapentin.[1][10]

1. Animals:

  • Male CD1 mice (20-25 g).

2. Materials:

  • Trazodone hydrochloride

  • Gabapentin

  • Vehicle (e.g., sterile water for oral administration, saline for intraperitoneal injection)

  • 0.6% Acetic acid solution

  • Syringes and needles for administration

3. Drug Preparation:

  • Trazodone: Dissolve in sterile water for oral administration (p.o.). Prepare solutions to deliver doses ranging from 0.1 to 3 mg/kg in a volume of 10 ml/kg.

  • Gabapentin: Dissolve in saline for intraperitoneal administration (i.p.). Prepare solutions to deliver doses ranging from 1 to 100 mg/kg in a volume of 10 ml/kg.

  • Combination: Prepare individual drug solutions as described above.

4. Experimental Procedure:

  • Administer trazodone (or vehicle) orally to the mice.

  • After a predetermined time (e.g., 30 minutes), administer gabapentin (or vehicle) intraperitoneally.

  • One hour after the first drug administration, inject 0.6% acetic acid solution intraperitoneally (10 ml/kg).

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a period of 30 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle-treated control group.

Protocol 2: Voluntary Oral Administration of Trazodone for Sleep Studies

This protocol is based on a method developed to facilitate non-invasive administration of trazodone to mice.[3][5][11]

1. Animals:

  • C57BL/6J mice (10-13 months old).

2. Materials:

  • Trazodone hydrochloride

  • Highly palatable food (e.g., yogurt-based treat)

  • EEG/EMG recording equipment

3. Drug Preparation:

  • Mix the desired dose of trazodone (e.g., 10, 40, or 60 mg/kg) with a small, pre-weighed amount of the palatable food.

4. Experimental Procedure:

  • Habituate the mice to receiving the palatable food treat at a specific time (e.g., prior to the dark/active phase).

  • On the day of the experiment, provide the trazodone-laced treat to the mice.

  • Ensure the entire treat is consumed to confirm the full dose has been administered.

  • Record EEG/EMG to monitor sleep architecture, including NREM and REM sleep durations.

  • Analyze the data to determine the effects of trazodone on sleep patterns.

III. Signaling Pathways and Experimental Workflow Diagrams

Diagram 1: Trazodone's Multifunctional Mechanism of Action

Trazodone_Mechanism cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Trazodone Trazodone 5-HT2A 5-HT2A Receptor Trazodone->5-HT2A Antagonist Alpha1_Adrenergic α1-Adrenergic Receptor Trazodone->Alpha1_Adrenergic Antagonist H1_Histamine H1 Histamine Receptor Trazodone->H1_Histamine Antagonist SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibitor (at higher doses) Anxiolytic Anxiolytic Effect 5-HT2A->Anxiolytic Hypnotic Hypnotic/Sedative Effect 5-HT2A->Hypnotic Alpha1_Adrenergic->Hypnotic H1_Histamine->Hypnotic Antidepressant Antidepressant Effect SERT->Antidepressant Gabapentin_Mechanism cluster_channel Voltage-Gated Calcium Channel cluster_neurotransmission Presynaptic Terminal Gabapentin Gabapentin alpha2delta α2δ-1 Subunit Gabapentin->alpha2delta Binds to Neurotransmitter_Release Excitatory Neurotransmitter (e.g., Glutamate, Substance P) Release Gabapentin->Neurotransmitter_Release Reduces Calcium_Influx Ca²⁺ Influx alpha2delta->Calcium_Influx Modulates Calcium_Influx->Neurotransmitter_Release Triggers Writhing_Test_Workflow start Start drug_prep Prepare Trazodone, Gabapentin, & Vehicle start->drug_prep animal_groups Divide Mice into Treatment Groups drug_prep->animal_groups admin_traz Administer Trazodone (p.o.) or Vehicle animal_groups->admin_traz wait1 Wait 30 min admin_traz->wait1 admin_gab Administer Gabapentin (i.p.) or Vehicle wait1->admin_gab wait2 Wait 30 min admin_gab->wait2 induce_pain Induce Writhing with Acetic Acid (i.p.) wait2->induce_pain observe Observe and Count Writhes for 30 min induce_pain->observe analyze Analyze Data & Calculate % Inhibition observe->analyze end End analyze->end

References

Analytical Methods for the Detection of "Beatrice" in Biological Samples: A Placeholder Framework

Author: BenchChem Technical Support Team. Date: December 2025

To the User: The term "Beatrice" does not correspond to a known or established biological molecule, protein, biomarker, or drug in publicly available scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive and adaptable framework. Researchers can substitute "this compound" with the specific analyte of interest and adjust the methodologies accordingly.

This document outlines a series of robust analytical methods that can be adapted for the detection and quantification of a target analyte, provisionally named "this compound," in various biological matrices. The protocols and data presentation formats are designed for researchers, scientists, and professionals in drug development.

Application Notes

The selection of an appropriate analytical method for "this compound" detection is contingent on several factors:

  • Nature of "this compound": The molecular characteristics of the analyte (e.g., protein, small molecule, nucleic acid) will dictate the most suitable detection strategy.

  • Required Sensitivity and Specificity: The desired limits of detection and quantification, as well as the need to distinguish "this compound" from structurally similar molecules, will guide the choice of assay.

  • Biological Matrix: The complexity of the sample (e.g., blood, plasma, urine, tissue homogenate) will influence sample preparation and potential matrix interference.

  • Throughput Needs: The number of samples to be analyzed will determine whether a low-throughput, highly detailed method or a high-throughput screening assay is more appropriate.

Herein, we present three common analytical approaches that can be tailored for "this compound" analysis: Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS), and a hypothetical cell-based signaling pathway assay.

Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from the analysis of "this compound."

Table 1: "this compound" Concentration in Spiked Biological Samples Determined by ELISA

Sample IDMatrixSpiked "this compound" Conc. (ng/mL)Measured "this compound" Conc. (ng/mL)% Recovery
Sample 1Human Serum10095.295.2%
Sample 2Human Serum5048.196.2%
Sample 3Human Urine10092.892.8%
Sample 4Human Urine5046.593.0%

Table 2: "this compound" Pharmacokinetic Parameters Determined by LC-MS

Subject IDDose (mg/kg)Cmax (µg/L)Tmax (hr)AUC (µg·hr/L)
00110152.32.0987.6
00210145.82.5954.2
00320310.52.02015.8
00420298.72.21988.1

Experimental Protocols & Visualizations

Enzyme-Linked Immunosorbent Assay (ELISA) for "this compound" Quantification

This protocol describes a sandwich ELISA, a common and robust method for quantifying a specific protein analyte.

Methodology:

  • Coating: Dilute the capture antibody specific for "this compound" to a concentration of 1-10 µg/mL in a coating buffer (e.g., 1X PBS). Add 100 µL of the diluted antibody to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Sample/Standard Incubation: Wash the plate as described in step 2. Prepare a standard curve by serially diluting a known concentration of "this compound." Add 100 µL of the standards and biological samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate as described in step 2. Add 100 µL of a biotinylated detection antibody specific for "this compound," diluted to an appropriate concentration in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate as described in step 2. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate as described in step 2. Add 100 µL of a suitable HRP substrate (e.g., TMB) to each well. Incubate at room temperature until a color change is observed.

  • Reaction Stoppage and Measurement: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the standard curve and determine the concentration of "this compound" in the unknown samples by interpolation.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_readout Readout p1 1. Coat Plate with Capture Antibody p2 2. Wash p1->p2 p3 3. Block Plate p2->p3 p4 4. Add Samples & Standards p3->p4 p5 5. Add Detection Antibody p4->p5 p6 6. Add Enzyme Conjugate (HRP) p5->p6 p7 7. Add Substrate (TMB) p6->p7 p8 8. Stop Reaction p7->p8 p9 9. Read Absorbance at 450 nm p8->p9

Figure 1: Workflow for a typical sandwich ELISA.
Liquid Chromatography-Mass Spectrometry (LC-MS) for "this compound" Analysis

This protocol provides a general framework for the sensitive and specific quantification of "this compound" (as a small molecule or a signature peptide from a protein) using LC-MS.

Methodology:

  • Sample Preparation:

    • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile (B52724) to 1 volume of sample to precipitate proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, utilize LLE or SPE to isolate "this compound" and remove interfering substances.

    • Internal Standard: Spike all samples, standards, and quality controls with a known concentration of an internal standard (ideally a stable isotope-labeled version of "this compound").

  • Liquid Chromatography (LC):

    • Column: Select a suitable C18 or other appropriate column based on the polarity of "this compound."

    • Mobile Phase: Develop a gradient elution method using, for example, water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Injection: Inject the prepared sample onto the LC system.

  • Mass Spectrometry (MS):

    • Ionization: Utilize electrospray ionization (ESI) in either positive or negative mode, depending on the chemical properties of "this compound."

    • Detection: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Transitions: Optimize at least two MRM transitions (precursor ion → product ion) for "this compound" and one for the internal standard.

  • Data Analysis:

    • Integrate the peak areas for "this compound" and the internal standard.

    • Calculate the peak area ratio ("this compound"/Internal Standard).

    • Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.

    • Determine the concentration of "this compound" in the samples from the calibration curve.

LCMS_Workflow start Biological Sample prep Sample Preparation (e.g., Protein Precipitation, SPE) start->prep lc Liquid Chromatography (Separation) prep->lc ms Mass Spectrometry (Detection) lc->ms data Data Analysis (Quantification) ms->data end Concentration of 'this compound' data->end

Figure 2: General workflow for LC-MS analysis.
Hypothetical "this compound"-Induced Signaling Pathway Assay

This protocol assumes "this compound" is a ligand that activates a specific cell surface receptor, leading to a downstream signaling cascade. The example pathway involves the activation of Kinase A, which then phosphorylates Transcription Factor B.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one that expresses the receptor for "this compound") in appropriate media.

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Treat the cells with varying concentrations of "this compound" for a predetermined amount of time.

  • Cell Lysis:

    • Wash the cells with cold 1X PBS.

    • Add a lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice to ensure complete cell lysis.

    • Collect the cell lysates and clarify by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of Transcription Factor B (p-TFB).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane with an antibody for total Transcription Factor B (TFB) as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-TFB and total TFB using densitometry software.

    • Normalize the p-TFB signal to the total TFB signal for each sample.

    • Plot the normalized p-TFB signal as a function of "this compound" concentration.

Signaling_Pathway cluster_nucleus Inside Nucleus This compound This compound (Ligand) Receptor Cell Surface Receptor This compound->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates TFB Transcription Factor B (Inactive) KinaseA->TFB Phosphorylates pTFB Phospho-Transcription Factor B (Active) Response Cellular Response pTFB->Response Nucleus Nucleus

Figure 3: Hypothetical signaling pathway induced by "this compound".

Protocol for synthesizing "Beatrice" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Compound "Beatrice" Not Found in Scientific Literature

A thorough search of scientific databases and chemical literature did not yield any recognized compound referred to as "this compound." This name does not correspond to a standard chemical nomenclature, a known trivial name, or a common codename for a specific molecule in the context of laboratory synthesis or drug development.

To provide a detailed synthesis protocol, application notes, and the requested visualizations, the specific chemical identity of the compound of interest is required. Researchers and scientists are advised to use standardized chemical identifiers to ensure clarity and accuracy.

Recommendations for Proceeding:

  • Provide the Chemical Structure: A 2D or 3D chemical structure is the most unambiguous way to identify the molecule.

  • Provide the IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) provides a unique identifier.

  • Provide a CAS Registry Number: The Chemical Abstracts Service (CAS) number is a unique numerical identifier for a specific chemical substance.

  • Provide a Known Alias or Codename: If "this compound" is an internal project name or a less common alias, providing this information may help in identifying the compound.

Without this essential information, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams. Upon receiving the correct chemical identifier, a comprehensive response can be generated.

Unable to Locate "Beatrice" in In Vivo Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available information and scientific literature, we were unable to identify a specific tool, technology, chemical compound, or protocol named "Beatrice" used for in vivo neuroscience research. The search results primarily identified researchers and professionals with the first name this compound who are active in the field of neuroscience.

Notable individuals in neuroscience research include:

  • Dr. Béatrice Greco , who has a strong background in neurosciences and has led numerous drug discovery projects in neurology.[1]

  • Dr. This compound Setnik , the Chief Scientific Officer at Altasciences, who specializes in the early development of CNS-active drugs.[2]

  • The late Dr. This compound H. Barrett , whose endowment supports the this compound Barrett Behavior Analytic Neuroscience Initiative at the University of North Texas.[3]

  • Dr. This compound Vignoli , a Group Leader at the Italian National Research Council's Institute of Neuroscience, with research on topics like synaptic plasticity.[4]

  • Beatriz Rico , a Professor of Developmental Neurobiology whose lab investigates the development of neuronal circuits.[5]

  • Beatriz Luna, PhD , a distinguished professor whose research utilizes multimodal neuroimaging to understand neurocognitive development.[6][7][8]

The query did not yield any results for a specific methodology or product referred to as "this compound" for which application notes, protocols, or quantitative data could be provided.

To proceed with your request, please provide additional details or clarification on the term "this compound." For instance, "this compound" could be:

  • An acronym for a longer name (e.g., a specific type of imaging technology or analysis software).

  • The internal codename for a project or a newly developed, unreleased tool.

  • A potential misspelling of another term used in neuroscience.

Without further context, it is not possible to generate the detailed and accurate Application Notes and Protocols as requested. We are committed to providing accurate and non-hallucinatory information and therefore await your clarification to fulfill your request.

References

Application Notes and Protocols for the Administration of "Beatrice" in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the administration and evaluation of the novel compound "Beatrice" in a battery of rodent behavioral tests. The following protocols and data presentation formats are designed to ensure rigor and reproducibility in preclinical research aimed at characterizing the behavioral effects of "this compound". The assays described herein are standard and widely validated for assessing phenotypes relevant to anxiety, depression, and cognitive function.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables are structured to organize and present the quantitative data obtained from the behavioral assays. They are designed for clarity and ease of comparison between treatment groups.

Table 1: Open Field Test (OFT) - Locomotor Activity and Anxiety-Related Behaviors

Treatment GroupTotal Distance Traveled (cm)Time in Center Zone (s)Rearing FrequencyFecal Boli Count
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Table 2: Elevated Plus Maze (EPM) - Anxiety-Related Behaviors

Treatment GroupTime in Open Arms (s)Open Arm Entries (%)Closed Arm EntriesHead Dips
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Table 3: Forced Swim Test (FST) - Depressive-like Behavior

Treatment GroupImmobility Time (s)Climbing Time (s)Swimming Time (s)Latency to First Immobility (s)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Table 4: Morris Water Maze (MWM) - Spatial Learning and Memory

Treatment GroupLatency to Platform (s) - Day 5Distance to Platform (cm) - Day 5Time in Target Quadrant (s) - Probe TrialPlatform Crossings - Probe Trial
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Experimental Protocols and Methodologies

General Considerations
  • Acclimation: All animals should be acclimated to the housing facility for at least one week before the start of any experiment. They should be handled for several days leading up to the behavioral testing to minimize stress.

  • Habituation: Animals should be habituated to the testing room for at least 30-60 minutes before each behavioral test.

  • Blinding: The experimenter should be blind to the treatment conditions to avoid bias.

  • Time of Day: All behavioral tests should be conducted during the same time of day, preferably during the animals' dark cycle (active phase), under red light conditions.

Protocol 1: "this compound" Administration
  • Preparation of "this compound": "this compound" is dissolved in a vehicle solution (e.g., 0.9% saline with 5% DMSO and 5% Tween 80). Prepare fresh on each testing day.

  • Dosage: Three doses of "this compound" (e.g., 1, 5, and 10 mg/kg) and a vehicle control are used.

  • Route of Administration: Administer via intraperitoneal (i.p.) injection.

  • Timing: Administer "this compound" 30 minutes prior to the start of each behavioral test.

Protocol 2: Open Field Test (OFT)
  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) with a video camera mounted above. The arena is divided into a central zone and a peripheral zone by video tracking software.

  • Procedure:

    • Gently place the animal in the center of the arena.

    • Allow the animal to explore freely for 10 minutes.

    • Record the session using video tracking software.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each animal.

  • Parameters Measured: Total distance traveled, time spent in the center zone, rearing frequency, and number of fecal boli.

Protocol 3: Elevated Plus Maze (EPM)
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session with a video camera.

    • Clean the maze with 70% ethanol between each animal.

  • Parameters Measured: Time spent in the open arms, percentage of entries into the open arms, number of closed arm entries, and number of head dips over the sides of the open arms.

Protocol 4: Forced Swim Test (FST)
  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Pre-test (Day 1): Place the animal in the cylinder for 15 minutes. This is for habituation.

    • Test (Day 2): 24 hours after the pre-test, place the animal back in the cylinder for 6 minutes.

    • Record the last 4 minutes of the 6-minute session.

    • After the test, remove the animal, dry it with a towel, and return it to its home cage.

  • Parameters Measured: Immobility time (floating without struggling), climbing time, and swimming time.

Protocol 5: Morris Water Maze (MWM)
  • Apparatus: A large circular pool filled with opaque water (e.g., non-toxic white paint) at 20-22°C. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (Days 1-5):

      • Conduct 4 trials per day for 5 consecutive days.

      • For each trial, gently place the animal in the water at one of four starting positions.

      • Allow the animal to swim and find the hidden platform. If it does not find it within 60 seconds, guide it to the platform.

      • Allow the animal to remain on the platform for 15-20 seconds.

    • Probe Trial (Day 6):

      • Remove the platform from the pool.

      • Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

  • Parameters Measured: Latency to find the platform and distance traveled during the acquisition phase. Time spent in the target quadrant and the number of platform crossings during the probe trial.

Diagrams

G cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment acclimation Animal Acclimation & Handling randomization Randomization into Treatment Groups acclimation->randomization admin Compound 'this compound' Administration randomization->admin wait 30 min Uptake Period admin->wait behavior Behavioral Test (e.g., OFT, EPM) wait->behavior data_acq Data Acquisition & Analysis behavior->data_acq results Results Interpretation data_acq->results

Caption: Experimental workflow for behavioral testing with "this compound".

G This compound Compound 'this compound' receptor Target Receptor (e.g., 5-HT1A) This compound->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase camp ↓ cAMP Levels adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka creb ↓ CREB Phosphorylation pka->creb gene_expression Altered Gene Expression creb->gene_expression behavioral_outcome Behavioral Outcome (e.g., Anxiolysis) gene_expression->behavioral_outcome

Caption: Hypothetical signaling pathway modulated by "this compound".

High-performance liquid chromatography (HPLC) for "Beatrice" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of Aspirin (B1665792) (acetylsalicylic acid) in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). This method is applicable for quality control and research purposes.

Aspirin, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, antipyretic, and anti-inflammatory properties.[1] Accurate quantification of aspirin is crucial to ensure the safety and efficacy of pharmaceutical products.[2] Reversed-phase HPLC with UV detection is a common and reliable technique for this analysis.[2]

Principle of the Method

This method utilizes reversed-phase HPLC (RP-HPLC) to separate Aspirin from its primary degradation product, salicylic (B10762653) acid, and other potential impurities.[1] The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (C18) and a polar mobile phase.[2] Quantification is performed by measuring the UV absorbance of the analyte at a specific wavelength.[2]

Experimental Protocols

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required for this analysis.[2] The following table outlines the recommended chromatographic conditions.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size[2][3]
Mobile Phase Acetonitrile (B52724) and 0.1% Orthophosphoric Acid in Water (55:45 v/v), pH adjusted to 3.0[2][3]
Flow Rate 1.0 mL/min[2][3]
Detection Wavelength 237 nm[2][3]
Injection Volume 10 µL[2]
Column Temperature Ambient (e.g., 25°C)[2]
Run Time Approximately 10 minutes[2]
  • Aspirin reference standard (USP or equivalent)

  • Acetonitrile (HPLC grade)[2]

  • Orthophosphoric acid (AR grade)[2]

  • Water (HPLC grade)[2]

  • Volumetric flasks (50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)[2]

Mobile Phase Preparation:

  • Prepare a 0.1% orthophosphoric acid solution by adding 1 mL of orthophosphoric acid to 1 L of HPLC grade water.[2]

  • Adjust the pH of the aqueous solution to 3.0.[2]

  • Mix the aqueous solution with acetonitrile in a 45:55 (v/v) ratio.[2]

  • Degas the mobile phase using sonication or another suitable method before use.[2]

Standard Stock Solution Preparation (e.g., 750 µg/mL):

  • Accurately weigh approximately 37.5 mg of the Aspirin reference standard into a 50 mL volumetric flask.[2][3]

  • Add about 25 mL of the mobile phase and sonicate for 5 minutes to dissolve the standard.[2][3]

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.[2]

Working Standard Solution Preparation (e.g., 75 µg/mL):

  • Pipette 5 mL of the standard stock solution into a 50 mL volumetric flask.[2][3]

  • Dilute to the mark with the mobile phase.[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Sample Preparation (from Tablets):

  • Weigh and finely powder a minimum of 20 tablets to obtain a homogenous sample.[2]

  • Accurately weigh a portion of the powder equivalent to 75 mg of Aspirin and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 50 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution of the Aspirin.[2]

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.[2]

  • Centrifuge a portion of the solution for 10 minutes at 3000 rpm.[2][4]

  • Pipette 5 mL of the supernatant into a 50 mL volumetric flask and dilute to the mark with the mobile phase.[2]

  • Filter the final solution through a 0.45 µm syringe filter before injection.[2]

Data Presentation

The following tables summarize typical quantitative data obtained from the HPLC analysis of Aspirin.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.0 - 1.2
Theoretical Plates ≥ 2000> 4000
Resolution (between Aspirin and Salicylic Acid) ≥ 2.0≥ 4.8
%RSD of Peak Areas (n=5) ≤ 2.0%0.03% - 0.08%
%RSD of Retention Times (n=5) ≤ 1.0%0.02% - 0.03%

Table 3: Method Validation Summary

ParameterRangeResult
Linearity (Correlation Coefficient, R²) 80 - 120% of working concentration≥ 0.999
Accuracy (% Recovery) 80%, 100%, 120%98.0% - 102.0%
Precision (%RSD) Intraday & Interday< 2.0%
Limit of Detection (LOD) -Analyte specific
Limit of Quantification (LOQ) -Analyte specific

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a typical logical relationship in HPLC analysis.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC StandardSol Standard Solution Preparation StandardSol->HPLC SampleSol Sample Solution (from Tablets) SampleSol->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Integration Peak Integration (Area, Height) DataAcq->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of Aspirin.

G Analyte Analyte (Aspirin) StationaryPhase Stationary Phase (Nonpolar, C18) Analyte->StationaryPhase Interacts with MobilePhase Mobile Phase (Polar) Analyte->MobilePhase Soluble in Elution Elution Time (Retention) StationaryPhase->Elution Determines MobilePhase->Elution Influences

Caption: Logical relationship in reversed-phase HPLC.

References

Application Notes and Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for gas chromatography-mass spectrometry (GC-MS). The following sections are based on methodologies developed and published by leading researchers in the field, including the work of scientists such as Beatrice Campanella, this compound De Giulio, and this compound Bocca, who have applied GC-MS to a wide range of analytical challenges. The protocols described herein cover the analysis of various compound classes in diverse matrices, from food and environmental samples to biological specimens. Each section includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to visually represent the analytical process.

Application 1: Quantification of Amino Acids in Food Matrices

This protocol is based on a method for quantifying methionine and selenomethionine (B1662878) in food matrices using GC-MS with aqueous derivatization.[1]

Experimental Protocol

  • Sample Digestion:

    • Weigh a homogenous sample of the food matrix.

    • Add methanesulfonic acid for protein hydrolysis.[1] This acid is chosen to prevent the oxidation of sulfur- and selenium-containing amino acids, ensuring their quantitative recovery.[1]

    • Heat the sample at 110°C for 20-24 hours under anoxic conditions.[1]

  • Derivatization:

    • After cooling, neutralize the sample.

    • Add an aqueous solution of triethyloxonium (B8711484) tetrafluoroborate (B81430) (TEOT) to the sample. This converts the polar and non-volatile amino acids into their volatile and thermally stable ethyl-derivatives.[1]

    • The reaction can be performed in water or acetonitrile (B52724). TEOT solutions in acetonitrile are stable for over a month when stored at -20°C.[1]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use an appropriate GC column for the separation of the ethyl-derivatives of the amino acids.

    • Set the mass spectrometer to operate in a suitable mode for detection and quantification, such as selected ion monitoring (SIM) or full scan mode.

  • Quantification:

    • Quantification is performed using the isotope dilution mass spectrometry (IDMS) technique.[1]

    • Isotopically enriched internal standards for methionine and selenomethionine are added to the sample before digestion.[1]

    • The concentration of the analytes is determined by measuring the ratio of the signal from the native analyte to that of the isotopically enriched internal standard.[1]

Quantitative Data Summary

ParameterValueReference
Analyte Recovery> 90%[1]
Method ValidationPerformed using NRC SELM-1 (selenium enriched yeast CRM)[1]
Quantitation MethodIsotope Dilution Mass Spectrometry (IDMS)[1]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis sample Food Matrix Sample digest Protein Hydrolysis (Methanesulfonic Acid) sample->digest derivatize Aqueous Derivatization (Triethyloxonium Salts) digest->derivatize gcms GC-MS Analysis derivatize->gcms quant IDMS Quantitation gcms->quant

Amino Acid Analysis Workflow

Application 2: Profiling of Volatile Organic Compounds (VOCs)

This protocol is based on the work of this compound De Giulio on the study of volatile organic compounds (VOCs) using headspace-solid phase microextraction (HS-SPME) coupled with GC-MS in food science and biomedical applications.[2]

Experimental Protocol

  • Sample Preparation:

    • For food samples (e.g., fruits, vegetables, processed foods), homogenize a representative portion.[2]

    • For biological fluids (e.g., plasma, urine), collect the sample and add any necessary preservatives or internal standards.[2]

    • Place a known amount of the prepared sample into a headspace vial.

  • Headspace-Solid Phase Microextraction (HS-SPME):

    • Expose a SPME fiber with a suitable coating to the headspace above the sample in the vial.

    • Allow the VOCs to adsorb onto the fiber for a specific time at a controlled temperature.

  • GC-MS Analysis:

    • Desorb the trapped VOCs from the SPME fiber by inserting it into the heated injection port of the GC-MS.

    • Separate the VOCs on a capillary column with a suitable stationary phase.

    • The mass spectrometer is used to identify and quantify the individual VOCs based on their mass spectra and retention times.

  • Data Analysis:

    • The resulting chromatograms are processed to identify and quantify the volatile compounds.

    • Multivariate statistical analysis can be applied to the VOC profiles to identify markers for food quality, traceability, or clinical diagnosis.[2]

Experimental Workflow

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis sample Food or Biological Sample vial Transfer to Headspace Vial sample->vial spme HS-SPME vial->spme gcms GC-MS Analysis spme->gcms data Data Processing & Statistical Analysis gcms->data

VOC Profiling Workflow

Application 3: Determination of Nitrate (B79036) in Vegetables

This protocol is based on a novel isotope dilution GC-MS method for the determination of nitrate in vegetables.[3]

Experimental Protocol

  • Sample Extraction:

    • Extract nitrate from the vegetable sample with water at 70°C.[3]

    • Add a ¹⁵N isotopically enriched nitrate internal standard.[3]

    • Centrifuge the sample.[3]

  • Sample Cleanup and Derivatization:

    • React the supernatant with sulfamic acid to remove nitrite.[3]

    • React the nitrite-free supernatant with triethyloxonium tetrafluoroborate to convert nitrate into volatile ethyl nitrate (EtONO₂).[3]

  • GC-MS Analysis:

    • Sample the gaseous ethyl nitrate derivative from the headspace for GC-MS analysis.[3]

    • The analysis is performed using a standard GC-MS setup with electron impact ionization.[3]

    • The short elution time of 1.8 minutes allows for rapid analysis.[3]

Quantitative Data Summary

ParameterValueReference
Analysis Range10-10,000 µg/g[3]
Detection Limit2 µg/g[3]
Quantitation MethodPrimary Isotope Dilution[3]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis sample Vegetable Sample extract Aqueous Extraction (70°C) + ¹⁵N Internal Standard sample->extract cleanup Nitrite Removal (Sulfamic Acid) extract->cleanup derivatize Derivatization (Triethyloxonium) cleanup->derivatize hs Headspace Sampling derivatize->hs gcms GC-MS Analysis hs->gcms

Nitrate Analysis Workflow

Application 4: Simultaneous Determination of Beta Agonists in Calf Eye

This protocol is based on a method developed for the identification and simultaneous quantification of Clenbuterol-like substances and other beta agonists in retinal tissue.[4]

Experimental Protocol

  • Extraction:

    • Extract the analytes from the retinal tissue using 0.1N HCl.[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Clean up the sample using C₁₈ non-endcapped solid-phase extraction columns.[4]

  • Derivatization:

    • Derivatize the cleaned-up extract with trimethylchlorosilane.[4]

  • GC-MS/MS Analysis:

    • Analyze the derivatized sample by gas chromatography/tandem mass spectrometry (GC-MS/MS) in electron impact mode.[4]

Quantitative Data Summary

ParameterValueReference
Concentration Range62.5 - 250.0 ng/g[4]
Mean Recoveries85.3 - 94.8%[4]
Repeatability<9.6%[4]
Within-Laboratory Reproducibility<10.5%[4]
Decision Limits (CCα)66.3 - 70.4 ng/g[4]
Detection Capability (CCβ)73.9 - 79.8 ng/g[4]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis sample Calf Eye Retina Tissue extract Extraction (0.1N HCl) sample->extract spe SPE Cleanup (C18) extract->spe derivatize Derivatization (TMCS) spe->derivatize gcmsms GC-MS/MS Analysis derivatize->gcmsms

Beta Agonist Analysis Workflow

References

Application Notes: "Beatrice" as a Tool for Studying 5-HT2A Receptor Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Beatrice," also known as N-methyl-DOM or 4-methyl-2,5-dimethoxy-N-methylamphetamine, is a psychoactive phenethylamine (B48288) and a derivative of the well-characterized 5-HT2A receptor agonist DOM (2,5-dimethoxy-4-methylamphetamine)[1]. As a potent serotonin (B10506) 5-HT2 receptor modulator, this compound serves as a valuable research tool for investigating the intricate signaling pathways and physiological effects mediated by the 5-HT2A receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system implicated in a wide range of processes including perception, cognition, and mood. Its dysfunction is associated with various psychiatric disorders, making it a critical target for drug development[1][2].

These application notes provide a comprehensive overview of the use of this compound in studying 5-HT2A receptor pathways, including its pharmacological profile, detailed protocols for key in vitro and in vivo experiments, and a summary of relevant quantitative data. Due to the limited availability of functional data for this compound itself, data from its close and extensively studied analog, DOM, is used as a representative example for functional assays.

Pharmacological Profile of this compound

This compound displays a notable affinity for serotonin receptors, with a preference for the 5-HT2 subtype. Its binding affinity (Ki) for the 5-HT2 receptor has been determined to be 415 nM, which is approximately four times lower than that of its parent compound, DOM. It exhibits significantly lower affinity for the 5-HT1 receptor, with a Ki of 3,870 nM[1]. While detailed functional activities for this compound have not been extensively reported, it has been shown to substitute for DOM in rodent drug discrimination tests, indicating a similar in vivo pharmacological profile, albeit with lower potency[1].

Table 1: Comparative Binding Affinities of this compound and Related Compounds at 5-HT2A Receptors

Compound5-HT2A Receptor Affinity (Ki, nM)Reference
This compound (N-methyl-DOM) 415[1]
DOM ~104[1]
DOI 0.7N/A

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gq/11 family of G proteins, but can also engage other signaling pathways, a phenomenon known as biased agonism.

Canonical Gq/11 Signaling Pathway

The canonical pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is fundamental to many of the physiological and behavioral effects of 5-HT2A receptor activation.

Gq_Signaling_Pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq Gq/11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Canonical 5-HT2A Receptor Gq Signaling Pathway.
β-Arrestin Signaling Pathway

Upon agonist binding, the 5-HT2A receptor can also recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization, and it can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2. The balance between Gq and β-arrestin pathway activation can vary between different agonists, leading to distinct pharmacological profiles.

Beta_Arrestin_Pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to GRK GRK HTR2A->GRK Activates P_HTR2A Phosphorylated 5-HT2A Receptor GRK->HTR2A Phosphorylates B_Arrestin β-Arrestin P_HTR2A->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK1/2 Activation B_Arrestin->ERK Downstream Downstream Signaling ERK->Downstream

5-HT2A Receptor β-Arrestin Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the interaction of this compound and other ligands with the 5-HT2A receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Binding_Assay_Workflow start Start prep Prepare cell membranes expressing 5-HT2A receptors start->prep incubate Incubate membranes, radioligand, and this compound prep->incubate radioligand Prepare radioligand solution (e.g., [³H]ketanserin) radioligand->incubate competitor Prepare serial dilutions of this compound competitor->incubate filter Separate bound and free radioligand by rapid filtration incubate->filter count Quantify bound radioactivity using liquid scintillation counting filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze end End analyze->end

Workflow for 5-HT2A Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human 5-HT2A receptors

  • Radioligand: [3H]ketanserin

  • Test compound: this compound

  • Non-specific binding control: Spiperone (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Total binding wells: Assay buffer, [3H]ketanserin, and cell membranes.

    • Non-specific binding wells: Spiperone, [3H]ketanserin, and cell membranes.

    • Test compound wells: this compound dilutions, [3H]ketanserin, and cell membranes.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-mediated signaling pathway by detecting changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test compound: this compound

  • Reference agonist: Serotonin or DOM

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Plate the HEK293-5-HT2A cells in 96-well plates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Using a fluorescence plate reader, measure the baseline fluorescence.

  • Inject the this compound or reference agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response for each concentration.

  • Generate a concentration-response curve and determine the EC50 and Emax values for this compound.

Inositol Phosphate (IP1) Accumulation Assay

This assay provides a more direct measure of PLC activation by quantifying the accumulation of a downstream metabolite of IP3, inositol monophosphate (IP1).

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2A receptor

  • IP-One HTRF assay kit (or equivalent)

  • Test compound: this compound

  • Reference agonist: Serotonin or DOM

  • Cell culture medium

  • 96-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Plate the CHO-K1-5-HT2A cells in 96-well plates and culture overnight.

  • Prepare serial dilutions of this compound and the reference agonist in the stimulation buffer provided with the assay kit.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at 37°C for the recommended time (e.g., 60 minutes).

  • Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).

  • Incubate at room temperature for 60 minutes in the dark.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and convert it to IP1 concentration using a standard curve.

  • Generate a concentration-response curve and determine the EC50 and Emax values for this compound.

Table 2: Representative Functional Data for DOM at the 5-HT2A Receptor

Assay TypeParameterValueReference
Inositol Phosphate AccumulationEC50~40 nM[3]
Drug Discrimination (vs. DOM)ED50 (N-methyl-DOM)3.99 mg/kg[4]

Note: Functional data for this compound is limited. The data for DOM, its parent compound, is provided as a representative example of a 5-HT2A agonist in this chemical class.

Conclusion

This compound (N-methyl-DOM) is a valuable chemical tool for the study of 5-HT2A receptor pharmacology. Its structural relationship to DOM allows for comparative studies to understand the influence of N-methylation on receptor interaction and signaling. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional properties of this compound and other novel ligands at the 5-HT2A receptor. A thorough understanding of how different compounds engage the complex signaling pathways of the 5-HT2A receptor is essential for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Beatrice" Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of "Beatrice." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to impurities that may be encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in the "this compound" synthesis?

A1: Impurities in the "this compound" synthesis can originate from various sources throughout the manufacturing process.[1][2][3] These are generally categorized as organic, inorganic, and residual solvents.[1][4][5]

  • Starting Materials and Reagents: Impurities present in the initial raw materials and reagents can be carried through the synthesis.[3]

  • Intermediates: Unreacted intermediates can remain in the final product.[4][5]

  • By-products: Side reactions can lead to the formation of unintended molecules.[5][6]

  • Degradation Products: The "this compound" compound itself may degrade over time due to factors like heat, light, or moisture.[3]

  • Catalysts and Reagents: Trace amounts of catalysts or reagents used in the synthesis may persist in the final product.[3]

  • Solvents: Residual solvents used during the synthesis and purification steps can be present.[6]

  • Manufacturing Environment: Contaminants from the manufacturing equipment or environment, such as metals or dust, can be introduced.[3][7]

Q2: An unknown peak is observed in my HPLC analysis of "this compound." What is the first step I should take?

A2: The first step is to systematically investigate the source of the unknown peak. A logical troubleshooting workflow can help pinpoint the issue. This involves reviewing the synthesis process, analyzing starting materials, and potentially isolating and characterizing the impurity.

Below is a DOT script that visualizes a general workflow for troubleshooting an unknown peak.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Root Cause Analysis & Mitigation A Unknown Peak Detected in HPLC B Review Synthesis Protocol & Batch Records A->B C Analyze Starting Materials & Reagents B->C D Analyze In-Process Samples C->D E Hypothesize Impurity Structure D->E F LC-MS Analysis for Molecular Weight E->F G Preparative HPLC for Isolation F->G H NMR Spectroscopy for Structure Elucidation G->H I Identify Root Cause H->I J Optimize Reaction Conditions I->J K Improve Purification Method I->K L Implement In-Process Controls I->L G A Starting Material A C Intermediate A->C Reaction Step 1 B Starting Material B B->C D This compound (Desired Product) C->D Desired Pathway E Impurity X (By-product) C->E Side Reaction

References

Improving the yield of "Beatrice" chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of "Beatrice"

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of "this compound," a hypothetical biaryl compound synthesized via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme

The synthesis of "this compound" involves the palladium-catalyzed cross-coupling of an aryl bromide (Aryl-Br) with an arylboronic acid (Aryl'-B(OH)₂).

Reaction Scheme

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my "this compound" synthesis showing low yield or incomplete conversion?

Low yield is a common issue in cross-coupling reactions and can often be attributed to suboptimal reaction parameters or degraded reagents.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid Instability: Boronic acids can degrade, particularly through protodeboronation. Use freshly purchased or recrystallized boronic acids. For particularly sensitive substrates, consider more stable derivatives like pinacol (B44631) esters.[1]

    • Catalyst and Ligand Integrity: The Pd(0) catalyst is sensitive to oxygen. Ensure the catalyst and any phosphine (B1218219) ligands are stored under an inert atmosphere.[1] Using pre-formed, air-stable precatalysts can often improve reliability.[2]

    • Solvent and Base Purity: Ensure solvents are anhydrous and properly degassed. The purity of the base is also critical.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at an efficient rate. If the reaction is sluggish, cautiously increasing the temperature may improve conversion. However, excessive heat can accelerate catalyst decomposition.[]

    • Degassing: Oxygen can deactivate the catalyst by oxidizing the active Pd(0) species.[1] Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be done by sparging with an inert gas (e.g., Argon) for 15-30 minutes or using several freeze-pump-thaw cycles.[1]

    • Mixing: Inadequate stirring can lead to localized concentrations of reagents, which may contribute to catalyst decomposition.[1]

Q2: My reaction has turned black, and I'm observing palladium precipitation. What does this mean?

The formation of a black precipitate, often called "palladium black," indicates that the palladium catalyst has aggregated and precipitated out of the solution, leading to deactivation.

Troubleshooting Steps:

  • Check Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically ranging from 1:1 to 4:1, depending on the specific ligand and catalyst).[1]

  • Use a More Robust Ligand: For challenging substrates, standard ligands like triphenylphosphine (B44618) may not be sufficient. Consider using more sterically hindered and electron-rich biarylphosphine ligands (e.g., Buchwald ligands), which can stabilize the catalytic species more effectively.[4]

  • Control Reagent Addition: In some cases, slow addition of one of the coupling partners can help maintain a low concentration of reactive intermediates and prevent catalyst decomposition.

Q3: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

Common side reactions in Suzuki couplings include homocoupling and dehalogenation, which consume starting materials and reduce the yield of the desired product.[5]

Troubleshooting Steps:

  • Minimizing Homocoupling: The coupling of two boronic acid molecules (Aryl'-Aryl') is often promoted by the presence of oxygen.[5] Rigorous degassing of the reaction mixture is the most effective way to prevent this side reaction.[1]

  • Minimizing Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom can occur if a source of hydride is present. Potential hydride sources include certain amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a carbonate or phosphate (B84403) base and using an aprotic solvent.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the results of a hypothetical study to optimize the reaction conditions for the synthesis of "this compound."

Table 1: Effect of Base on "this compound" Synthesis Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene (B28343)/H₂O1001265
2K₂CO₃Toluene/H₂O1001278
3K₃PO₄Toluene/H₂O1001285
4Cs₂CO₃Toluene/H₂O1001292

Reaction Conditions: Aryl-Br (1.0 mmol), Aryl'-B(OH)₂ (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Solvent (5 mL).

Table 2: Effect of Solvent on "this compound" Synthesis Yield

EntryBaseSolvent (4:1)Temperature (°C)Time (h)Yield (%)
1Cs₂CO₃Toluene/H₂O1001292
2Cs₂CO₃Dioxane/H₂O1001288
3Cs₂CO₃THF/H₂O801275
4Cs₂CO₃DMF/H₂O1101281

Reaction Conditions: Aryl-Br (1.0 mmol), Aryl'-B(OH)₂ (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Base (2.0 equiv).

Experimental Protocols

Protocol 1: Synthesis of "this compound"
  • Reaction Setup: To a flame-dried Schlenk flask, add Aryl-Br (1.0 equivalent), Aryl'-B(OH)₂ (1.2 equivalents), and Cesium Carbonate (Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents) to the stirred mixture under a positive flow of argon.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford "this compound."[6]

Protocol 2: Purification of "this compound"

The purity of the final compound is critical for its therapeutic efficacy and safety.[7] A variety of purification techniques can be employed.[8]

  • Crystallization: Dissolve the crude "this compound" in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly. The pure compound should crystallize out, leaving impurities in the solution.[8]

  • Chromatography: For high-purity requirements, High-Performance Liquid Chromatography (HPLC) is often used.

    • Method: A C18 reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile.

    • Detection: The fractions are monitored by UV detection at an appropriate wavelength.

    • Isolation: The fractions containing the pure product are combined and the solvent is removed under vacuum.

Visualizations

Troubleshooting Low Yield

G Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckReagents Verify Reagent Quality (Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Temperature, Degassing, Stirring) ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes Failure Consult Specialist ReagentsOK->Failure No Optimize Systematically Optimize Conditions (Base, Solvent, Ligand, Temp) ConditionsOK->Optimize No Success Yield Improved ConditionsOK->Success Yes Optimize->Success

Caption: A logical workflow for troubleshooting low yield in the "this compound" synthesis.

Experimental Workflow

G Experimental Workflow for 'this compound' Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Add Reactants & Base Aryl-Br Aryl'-B(OH)₂ Cs₂CO₃ setup Combine Reagents & Solvents under Argon reagents->setup degas Degas Solvents (Toluene/H₂O) degas->setup catalyst Add Pd Catalyst setup->catalyst heat Heat to 100°C for 12h catalyst->heat workup Aqueous Workup (EtOAc, H₂O, Brine) heat->workup chromatography Column Chromatography workup->chromatography characterization Characterize Pure 'this compound' (NMR, LC-MS) chromatography->characterization

Caption: A step-by-step workflow for the synthesis and purification of "this compound".

Hypothetical Signaling Pathway

Caption: A diagram showing "this compound" as a hypothetical inhibitor in a cellular signaling pathway.

References

Technical Support Center: Optimizing "Beatrice" Dosage for Consistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Beatrice." This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization and to troubleshoot common issues encountered during in vitro experiments to ensure consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Cell Culture & Handling

???+ question "Q1: We are observing high variability in our experimental results between different batches of cells. What are the likely causes and solutions?"

???+ question "Q2: Our cell viability assay results (e.g., CellTiter-Glo) are inconsistent. How can we troubleshoot this?"

"this compound" Dosage and Activity

???+ question "Q3: The IC50/EC50 values for 'this compound' are not consistent across experiments. What should we investigate?"

???+ question "Q4: How does 'this compound' work, and how can understanding its mechanism of action help in obtaining consistent results?"

Advanced Troubleshooting: Western Blotting

???+ question "Q5: We are using Western blotting to confirm the mechanism of action of 'this compound', but the results are inconsistent. What are some common troubleshooting steps?"

Detailed Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using a luminescent ATP-based assay)

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Perform an accurate cell count.

    • Dilute the cell suspension to the optimized seeding density in pre-warmed culture medium.

    • Seed the cells in a 96-well, white, flat-bottom plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of "this compound" in culture medium at 2x the final desired concentration.

    • Remove the medium from the cell plate and add the "this compound" dilutions.

    • Include vehicle-only controls and untreated controls.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the assay reagent to room temperature.[1]

    • Add the assay reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background signal (from wells with medium and reagent only).

    • Normalize the data to the vehicle-treated controls.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Protocol 2: Western Blotting for Target Engagement

  • Sample Preparation:

    • Seed cells and treat with various concentrations of "this compound" for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.[2]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH).

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the loading control.

    • Compare the levels of the target protein across different treatment conditions.

References

"Beatrice" experimental variability and control measures

Author: BenchChem Technical Support Team. Date: December 2025

Beatrice Assay Technical Support Center

Welcome to the technical support center for the this compound Assay System. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, understand experimental variability, and effectively implement control measures for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound Assay System?

A1: The this compound Assay is a cell-based fluorescent reporter assay designed to quantify the activity of the Kinase-X signaling pathway. It is primarily used for screening and characterizing small molecule inhibitors in a high-throughput format. The assay utilizes a genetically engineered cell line that expresses a fluorescent protein under the control of a promoter responsive to Kinase-X activity. Inhibition of the pathway leads to a decrease in fluorescence, which can be measured to determine compound potency (e.g., IC50 values).

Q2: What are the most common sources of variability in the this compound Assay?

A2: The most frequently encountered sources of variability include:

  • Cell-based factors: Inconsistent cell seeding density, passage number effects, and variable cell health.

  • Reagent handling: Improper thawing of reagents, inconsistent pipetting volumes, and batch-to-batch variation in serum or other critical media components.

  • Environmental factors: Edge effects in microplates due to uneven temperature or humidity, and light exposure leading to photobleaching of the fluorescent reporter.

  • Instrumentation: Incorrect settings on the plate reader, such as excitation/emission wavelengths or gain settings.

Q3: How can I minimize the "edge effect" in my 96-well or 384-well plates?

A3: To minimize the edge effect, we recommend filling the outer wells of the plate with sterile phosphate-buffered saline (PBS) or cell culture medium without cells. This helps to create a more uniform temperature and humidity environment across the plate, reducing evaporation from the experimental wells. Additionally, ensure proper plate sealing and a humidified incubator environment.

Troubleshooting Guide

Issue 1: High Background Fluorescence

Symptom: The negative control wells (e.g., cells treated with vehicle only) show an unusually high fluorescence signal, reducing the dynamic range of the assay.

Potential Cause Recommended Solution
Autofluorescence of Compounds Test your compounds for intrinsic fluorescence at the assay's excitation/emission wavelengths in a cell-free buffer. If a compound is autofluorescent, consider it a hit and validate using an orthogonal, non-fluorescent assay.
Media Components Phenol (B47542) red and certain serum batches can contribute to background fluorescence. Use phenol red-free media and test different lots of fetal bovine serum (FBS) to identify one with low background.
Contamination Microbial (bacterial or fungal) contamination can lead to high background signals. Regularly check cell cultures for contamination and practice good aseptic technique.
Incorrect Plate Reader Settings An overly high gain setting on the plate reader can amplify background noise. Optimize the gain using your negative control wells to be within the linear range of the detector.
Issue 2: High Well-to-Well Variability (High %CV)

Symptom: Replicate wells for the same condition show a high coefficient of variation (%CV), typically >15%, making it difficult to obtain reliable data.

Control Measure Impact on %CV Implementation Notes
Automated Liquid Handling Can reduce %CV from >15% to <10%Use calibrated automated pipettors for cell seeding and compound addition to minimize human error.
Optimized Cell Seeding Density Can reduce %CV from ~20% to <12%Perform a cell titration experiment to find the optimal seeding density that provides a robust signal without overgrowth during the assay period.
Serum Lot Qualification Can reduce %CV from >25% to <15%Test multiple lots of FBS and select a single, qualified lot for the entire screening campaign.
Use of Pre-warmed Media Can reduce %CV from ~18% to <13%Adding cold media can shock cells and introduce variability. Ensure all media and reagents are warmed to 37°C before adding to cells.

Experimental Protocols & Methodologies

Protocol: Standard this compound Assay for IC50 Determination

This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Cell Seeding:

    • Harvest log-phase this compound reporter cells using a gentle dissociation reagent (e.g., TrypLE).

    • Resuspend cells in pre-warmed assay medium (phenol red-free DMEM, 10% qualified FBS, 1% Pen/Strep) to a final concentration of 2.5 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate (25,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a 200X final concentration.

    • Dilute the compound serial dilution plate 1:100 into assay medium. This is your intermediate compound plate.

    • Remove the old medium from the cell plate and add 100 µL of the appropriate compound dilution from the intermediate plate to the cells. Include vehicle-only (0.5% DMSO) and positive control inhibitor wells.

  • Incubation and Signal Development:

    • Incubate the cell plate with compounds for 18 hours at 37°C, 5% CO2. This allows for the inhibition of the Kinase-X pathway and subsequent turnover of the fluorescent reporter protein.

  • Data Acquisition:

    • Read the fluorescence intensity on a plate reader with excitation set to 485 nm and emission set to 520 nm. Ensure the plate reader has stabilized at room temperature before reading.

  • Data Analysis:

    • Normalize the data by setting the average of the vehicle-only wells as 0% inhibition and the average of the positive control wells as 100% inhibition.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations: Pathways and Workflows

KinaseX_Pathway cluster_cell Cell Membrane cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate KinaseX->Substrate TF Transcription Factor KinaseX->TF Phosphorylates pSubstrate p-Substrate pTF p-TF pTF_n p-TF pTF->pTF_n TestCompound Test Compound TestCompound->KinaseX Inhibits Promoter Reporter Gene Promoter pTF_n->Promoter Reporter Fluorescent Protein Promoter->Reporter Drives Expression

Caption: Simplified signaling pathway for the this compound Assay.

Beatrice_Workflow A 1. Seed this compound Reporter Cells B 2. Incubate 24 hours A->B C 3. Prepare Compound Serial Dilutions B->C D 4. Add Compounds to Cells C->D E 5. Incubate 18 hours D->E F 6. Read Fluorescence (Ex:485/Em:520) E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Standard experimental workflow for the this compound Assay.

Troubleshooting_Variability Start High Well-to-Well Variability Detected (%CV > 15%) CheckPlates Inspect Plate Map: Is variability random or systematic (e.g., edge effect)? Start->CheckPlates EdgeEffect Systematic: Edge Effect CheckPlates->EdgeEffect Systematic RandomVar Random Variability CheckPlates->RandomVar Random ImplementEdgeControl Action: Use barrier wells (PBS/media). Ensure proper plate sealing. EdgeEffect->ImplementEdgeControl CheckPipetting Review Pipetting Technique: Manual or Automated? RandomVar->CheckPipetting ManualPipette Manual CheckPipetting->ManualPipette AutomatedPipette Automated CheckPipetting->AutomatedPipette ImproveManual Action: Use reverse pipetting. Ensure consistent technique. ManualPipette->ImproveManual CalibrateAuto Action: Run calibration and QC checks on liquid handler. AutomatedPipette->CalibrateAuto CheckCells Review Cell Handling: Consistent passage number? Even cell suspension? ImproveManual->CheckCells CalibrateAuto->CheckCells

Caption: Logical troubleshooting flow for high assay variability.

Technical Support Center: Compound "Beatrice" Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in refining the purification techniques for the "Beatrice" compound, a novel kinase inhibitor.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of the "this compound" compound.

Q1: I am observing a low yield after my initial flash column chromatography step. What are the possible causes and solutions?

Possible Causes:

  • Improper Solvent System: The polarity of the solvent system may be too high, causing the compound to elute too quickly with impurities, or too low, causing it to remain on the column.

  • Compound Degradation: "this compound" may be sensitive to the acidic nature of standard silica (B1680970) gel, leading to degradation during purification.

  • Incomplete Elution: The compound may not have been fully eluted from the column.

  • Sample Overloading: Too much crude sample was loaded onto the column, leading to poor separation and band broadening.

Solutions:

  • Optimize Solvent System: Perform a thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal mobile phase that gives "this compound" an Rf value between 0.25 and 0.35.

  • Use Neutralized Silica: Consider using silica gel that has been neutralized with a base (e.g., triethylamine) in the slurry and eluent to prevent degradation of acid-sensitive compounds.

  • Thorough Elution: After the main fraction has been collected, flush the column with a significantly more polar solvent to ensure all of the compound has been eluted.

  • Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel used.

Q2: My HPLC analysis shows a persistent impurity peak that co-elutes with "this compound". How can I resolve this?

Possible Causes:

  • Isomeric Impurity: The impurity may be a structural isomer of "this compound" with very similar polarity.

  • Ineffective Stationary Phase: The current HPLC column (e.g., C18) may not have the right selectivity to separate the two compounds.

Solutions:

  • Change the Stationary Phase: Switch to a different type of HPLC column, such as a phenyl-hexyl or a cyano column, which offer different separation mechanisms.

  • Modify the Mobile Phase: Adjust the pH of the mobile phase or introduce a different organic modifier (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice-versa).

  • Preparative TLC: For small-scale purification, preparative thin-layer chromatography can sometimes provide the resolution needed to separate closely eluting spots.

  • Recrystallization: If the impurity is present in a small enough quantity, a carefully optimized recrystallization procedure can effectively remove it.

Q3: "this compound" is failing to crystallize from solution, or is forming an oil instead of solid crystals. What should I do?

Possible Causes:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.

  • Supersaturation Issues: The solution may be too supersaturated, leading to rapid precipitation or oiling out, rather than slow crystal growth.

  • Incorrect Solvent Choice: The chosen solvent may not be ideal for inducing crystallization.

Solutions:

  • Improve Purity: First, ensure the compound is >98% pure by HPLC before attempting crystallization. Re-purify if necessary.

  • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial over several days.

  • Vapor Diffusion: Dissolve the compound in a good solvent and place it in a chamber containing a poor solvent (in which "this compound" is insoluble). The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.

  • Solvent Screening: Experiment with a range of solvents and solvent pairs (e.g., Dichloromethane/Hexane, Ethyl Acetate/Heptane).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for silica gel flash chromatography of "this compound"?

A common starting point for the purification of "this compound" on silica gel is a gradient elution beginning with 20% Ethyl Acetate in Hexane and gradually increasing to 60% Ethyl Acetate. The exact gradient should be optimized based on preliminary TLC analysis.

Q2: What are the optimal storage conditions for the purified "this compound" compound?

Purified "this compound" should be stored as a solid in a tightly sealed amber vial at -20°C. It is recommended to flush the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Q3: What is the known solubility of "this compound" in common laboratory solvents?

Please refer to the solubility data in Table 2 for detailed information. Generally, "this compound" is highly soluble in Dichloromethane (DCM) and Dimethyl Sulfoxide (DMSO), moderately soluble in Ethyl Acetate and Acetone, and poorly soluble in Hexanes and Water.

Data Presentation

Table 1: Typical Purification Yield and Purity at Each Stage

Purification StageAverage Yield (%)Purity by HPLC (%)
Crude Product100%75-85%
After Flash Chromatography60-75%95-98%
After Recrystallization85-95% (of chromatographed material)>99.5%

Table 2: Solubility of "this compound" Compound

SolventSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)>100
Dichloromethane (DCM)>100
Acetone~25
Ethyl Acetate~15
Methanol~5
Water<0.1
Hexanes<0.1

Experimental Protocols

Protocol 1: Flash Column Chromatography for "this compound"

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude "this compound" compound in a minimal amount of Dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.

  • Loading onto Column: Carefully add the dry-loaded sample to the top of the packed silica gel bed.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Product Pooling: Combine the fractions containing the pure "this compound" compound (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of "this compound"

  • Solvent Selection: Choose a solvent pair in which "this compound" is soluble in one solvent (e.g., Dichloromethane) and insoluble in the other (e.g., Hexane).

  • Dissolution: Dissolve the chromatographed "this compound" powder in the minimum amount of the hot "soluble" solvent.

  • Induce Crystallization: While stirring, slowly add the "insoluble" solvent dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then transfer it to a 4°C refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold "insoluble" solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a high vacuum to remove all residual solvent.

Visualizations

G crude Crude 'this compound' Product (Purity: 75-85%) dissolve Dissolve in minimal DCM & Adsorb onto Silica crude->dissolve column Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) dissolve->column tlc TLC Analysis of Fractions column->tlc tlc->column Adjust Gradient pool Pool Pure Fractions & Evaporate tlc->pool Identify Pure Fractions intermediate Chromatographed 'this compound' (Purity: 95-98%) pool->intermediate recrystallize Recrystallization (e.g., DCM/Hexane) intermediate->recrystallize filter Filter, Wash & Dry Crystals recrystallize->filter final Pure 'this compound' Compound (Purity: >99.5%) filter->final G receptor Growth Factor Receptor ras RAS receptor->ras Activation raf RAF Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound "this compound" Compound This compound->mek Inhibition

Addressing unexpected side effects of "Beatrice" in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Beatrice In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected side effects during in vivo studies with "this compound."

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with "this compound."

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Q: We observed a significant elevation in serum ALT and AST levels in our animal models following treatment with "this compound." What are the potential causes and how can we investigate this?

A: Unexpected hepatotoxicity can stem from several factors, including off-target effects, metabolic burden, or contamination of the compound. We recommend a systematic approach to troubleshoot this observation.

  • Step 1: Confirm the Finding: Repeat the experiment with a new batch of "this compound" to rule out contamination or formulation errors. Ensure the vehicle control group shows no signs of toxicity.

  • Step 2: Dose-Response Analysis: Perform a dose-response study to determine if the hepatotoxicity is dose-dependent. This can help identify a potential therapeutic window with minimal toxicity.

  • Step 3: Histopathological Examination: Collect liver tissue from treated and control animals for histopathological analysis. Look for signs of liver damage, such as necrosis, inflammation, or steatosis.

  • Step 4: Off-Target Analysis: "this compound" is a potent kinase inhibitor. It is possible that it is inhibiting other kinases in the liver, leading to toxicity. Consider in vitro kinase profiling against a panel of hepatic kinases to identify potential off-target interactions.

Experimental Protocol: Assessment of Hepatotoxicity

  • Animal Dosing: Administer "this compound" at various doses (e.g., 1, 5, and 25 mg/kg) and a vehicle control to different groups of animals (n=8 per group) for a specified period (e.g., 14 days).

  • Blood Collection: Collect blood samples via cardiac puncture at the end of the treatment period.

  • Serum Separation: Centrifuge the blood samples at 2,000 x g for 10 minutes to separate the serum.

  • Biochemical Analysis: Use a certified clinical chemistry analyzer to measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum samples.

  • Data Analysis: Compare the mean ALT and AST levels between the treated and control groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Data Presentation: Hepatotoxicity Data

Treatment GroupDose (mg/kg)Mean ALT (U/L)Std. Deviation (ALT)Mean AST (U/L)Std. Deviation (AST)
Vehicle Control045.28.155.79.3
This compound148.99.558.210.1
This compound5152.635.8189.442.5
This compound25488.198.2550.9112.7

Issue 2: Unexpected Inflammatory Response

Q: Our in vivo studies with "this compound" are showing a significant increase in pro-inflammatory cytokines (TNF-α, IL-6) that was not anticipated. What could be the cause?

A: An unexpected inflammatory response could be due to several factors, including immunogenicity of the compound or its formulation, or an off-target effect on immune signaling pathways.

  • Step 1: Purity and Endotoxin (B1171834) Levels: Ensure the "this compound" compound is of high purity and is free of endotoxins, which are potent inducers of inflammation. We recommend testing your batch for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

  • Step 2: In Vitro Immune Cell Assays: To determine if "this compound" directly activates immune cells, you can perform in vitro assays using primary immune cells (e.g., macrophages, dendritic cells) or cell lines (e.g., THP-1). Measure cytokine production in the supernatant after treatment with "this compound."

  • Step 3: Signaling Pathway Analysis: Investigate potential off-target effects on key inflammatory signaling pathways, such as NF-κB or MAPK pathways, in relevant immune cells.

Experimental Protocol: Cytokine Profiling by ELISA

  • Sample Collection: Collect serum or plasma samples from "this compound"-treated and control animals.

  • ELISA Assay: Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6).

  • Procedure: Follow the manufacturer's instructions for the ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, and then a substrate for color development.

  • Data Quantification: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.

  • Statistical Analysis: Compare the cytokine levels between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA).

Data Presentation: Cytokine Levels

Treatment GroupDose (mg/kg)Mean TNF-α (pg/mL)Std. Deviation (TNF-α)Mean IL-6 (pg/mL)Std. Deviation (IL-6)
Vehicle Control015.34.222.86.1
This compound118.95.125.47.3
This compound565.715.388.220.5
This compound25210.448.9350.185.4

Visualizations

Beatrice_Signaling_Pathway cluster_cell Target Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor KX Kinase X (Target) This compound->KX Inhibits Receptor->KX Activates Downstream Downstream Signaling KX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation Promotes

Caption: Intended signaling pathway of "this compound."

Troubleshooting_Workflow start Unexpected Side Effect Observed (e.g., Hepatotoxicity) confirm Confirm Finding (New Batch, Vehicle Control) start->confirm dose_response Dose-Response Study confirm->dose_response histology Histopathological Analysis dose_response->histology off_target Off-Target Analysis (Kinase Profiling) histology->off_target conclusion Identify Cause of Toxicity off_target->conclusion Logical_Relationships cluster_intended Intended Effect cluster_unintended Unintended Effects This compound This compound Administration KX_inhibition Inhibition of Kinase X This compound->KX_inhibition Off_target Off-Target Kinase Inhibition This compound->Off_target Immune_activation Immune Cell Activation This compound->Immune_activation Therapeutic Therapeutic Outcome KX_inhibition->Therapeutic Hepatotoxicity Hepatotoxicity Off_target->Hepatotoxicity Inflammation Inflammation Immune_activation->Inflammation

"Beatrice" assay interference and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common sources of interference in their immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interference observed in immunoassays?

Immunoassays are susceptible to various types of interferences that can lead to inaccurate results, such as false positives or false negatives.[1] These interferences can be broadly categorized as analyte-dependent or analyte-independent.[2][3]

  • Analyte-independent interferences are not related to the concentration of the analyte and include effects from the sample matrix, such as hemolysis (the rupture of red blood cells) and lipemia (high concentration of lipids).[2][4] Sample collection and storage methods can also contribute to this type of interference.[3][4]

  • Analyte-dependent interferences involve interactions with the assay's antibodies.[2] Common examples include:

    • Cross-reactivity: Occurs when substances with a similar structure to the analyte bind to the assay antibodies.[3][5]

    • Heterophile antibodies: These are human antibodies that can bind to the animal antibodies used in the assay, often leading to false-positive results.[2] Human anti-animal antibodies (HAAAs), such as human anti-mouse antibodies (HAMA), are a common type of heterophile antibody.[1][3]

    • Rheumatoid factor (RF): An autoantibody that can bind to the Fc portion of IgG antibodies, causing interference.[1]

    • Endogenous binding proteins: Proteins in the sample, such as complement, lysozyme, and paraproteins, can bind to assay antibodies and interfere with the analyte-antibody reaction.[2][3]

    • Drug Interference: Medications or their metabolites present in a patient's sample can interfere with the assay's chemistry or cross-react with the antibodies.[1] Biotin (B1667282) supplementation is a well-known interferent in assays using streptavidin-biotin technology.[1]

Q2: How can I identify if my assay is experiencing interference?

Several signs may indicate the presence of interference in your immunoassay:

  • Inconsistent or unexpected results: Results that do not align with the clinical picture or other laboratory findings should raise suspicion.[2]

  • Non-linearity on dilution: If serially diluting a sample does not result in a proportional decrease in the measured analyte concentration, interference may be present.[5]

  • Discrepancies between different assay methods: If measuring the same analyte with different immunoassay platforms yields significantly different results, interference could be the cause.[5]

A spike and recovery experiment is a key validation step to assess for matrix interference.[1] This involves adding a known amount of the analyte to a sample matrix and measuring the recovery. Poor recovery may indicate the presence of interfering substances.[1]

Troubleshooting Guides

Issue 1: Suspected False-Positive Results

False-positive signals can be caused by a number of factors, most commonly the presence of heterophile antibodies or HAMA which can cross-link the capture and detection antibodies in a sandwich assay.[3][5]

False_Positive_Mechanism cluster_assay Sandwich Immunoassay cluster_interference Interference Capture Ab Capture Antibody Detection Ab Detection Antibody Capture Ab->Detection Ab Bridge Signal Signal Detection Ab->Signal False Positive Heterophile Ab Heterophile Antibody (HAMA) Heterophile Ab->Capture Ab Heterophile Ab->Detection Ab

Mitigation Strategies:

StrategyDescription
Use Blocking Agents Incorporate blocking agents into the assay diluent to prevent non-specific binding.[1] Common blockers include normal serum from the same species as the primary antibody, bovine serum albumin (BSA), casein, and commercially available heterophile antibody blockers.[1][6]
Sample Pre-treatment Pre-treating the sample can help remove interfering antibodies. Methods include precipitation with polyethylene (B3416737) glycol (PEG) 6000 or immunoextraction using immobilized protein A or G.[2][3]
Assay Redesign If interference persists, consider redesigning the assay. Using antibody fragments (Fab or F(ab')2) that lack the Fc region can reduce interference from rheumatoid factor and other Fc-binding proteins.[3] Utilizing chimeric antibodies can also minimize HAMA interference.[3]
Use a Different Assay If possible, re-test the sample using an alternative method, such as a different immunoassay platform or a non-immunoassay-based technique like liquid chromatography-mass spectrometry (LC-MS).[1]

Experimental Protocol: Polyethylene Glycol (PEG) 6000 Precipitation

  • Mix equal volumes of the patient serum/plasma sample and a 12% PEG 6000 solution.

  • Vortex the mixture thoroughly.

  • Incubate at room temperature for 10-15 minutes.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Carefully collect the supernatant.

  • Re-run the assay using the supernatant. A significant drop in the analyte concentration suggests the presence of interfering antibodies that have been precipitated.

Issue 2: Suspected False-Negative Results

False-negative results can occur due to high concentrations of the analyte (hook effect), the presence of autoantibodies that mask the analyte, or interference from components that block antibody binding sites.[5]

False_Negative_Mechanism cluster_assay Sandwich Immunoassay Capture Ab Capture Antibody Analyte Analyte Detection Ab Detection Antibody Interfering Substance Interfering Substance Analyte->Interfering Substance Masking No Signal No Signal Detection Ab->No Signal False Negative

Mitigation Strategies:

StrategyDescription
Sample Dilution To address a potential high-dose hook effect, analyze the sample at several dilutions.[1] If the concentration increases upon dilution, a hook effect is likely.
Increase Incubation Times or Wash Steps Insufficient incubation times may not allow for optimal antibody-antigen binding, while inadequate washing can leave behind interfering substances.[1] Optimizing these steps can improve assay performance.
Check for Biotin Interference If your assay uses streptavidin-biotin, inquire about the patient's use of biotin supplements.[1] If biotin interference is suspected, alternative detection methods may be necessary.
Analyte Extraction In some cases, extracting the analyte from the sample matrix prior to the immunoassay can remove interfering substances.[3]

Experimental Protocol: Serial Dilution for Hook Effect

  • Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000) using the assay-specific diluent.

  • Run the undiluted sample and all dilutions in the immunoassay according to the standard protocol.

  • Calculate the analyte concentration for each dilution, correcting for the dilution factor.

  • If the calculated concentration of a diluted sample is significantly higher than the undiluted sample, a hook effect is present. Report the result from the appropriate dilution that falls within the linear range of the assay.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Controls Review Assay Controls (Calibrators, QCs) Start->Check_Controls Controls_OK Controls within Range? Check_Controls->Controls_OK Troubleshoot_Assay Troubleshoot Assay Performance (Reagents, Instrument) Controls_OK->Troubleshoot_Assay No Suspect_Interference Suspect Sample Interference Controls_OK->Suspect_Interference Yes Troubleshoot_Assay->Start Re-run Perform_Dilution Perform Serial Dilution Suspect_Interference->Perform_Dilution Dilution_Linear Is Dilution Linear? Perform_Dilution->Dilution_Linear Hook_Effect Hook Effect Likely Dilution_Linear->Hook_Effect No Spike_Recovery Perform Spike and Recovery Experiment Dilution_Linear->Spike_Recovery Yes Report_Diluted Report Result from Appropriate Dilution Hook_Effect->Report_Diluted End Report Validated Result Report_Diluted->End Recovery_OK Is Recovery Acceptable? Spike_Recovery->Recovery_OK No_Interference Interference Unlikely Recovery_OK->No_Interference Yes Investigate_Further Investigate Specific Interferences (HAMA, etc.) Recovery_OK->Investigate_Further No No_Interference->End Mitigation Apply Mitigation Strategy (Blocking Agents, etc.) Investigate_Further->Mitigation Re-test Re-test Sample Mitigation->Re-test Re-test->End

For further assistance, please contact our technical support team with your assay details and a summary of your troubleshooting steps.

References

Validation & Comparative

A Comparative Analysis of "Beatrice" and Other Phenethylamines for Scientific Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Pharmacological Effects, Receptor Affinities, and Signaling Pathways of Key Phenethylamine (B48288) Compounds

This guide provides a comprehensive comparison of the phenethylamine "Beatrice" (also known as N-methyl-DOM) with other notable phenethylamines: 2C-B, Mescaline, MDMA, and Amphetamine. Tailored for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways to facilitate a deeper understanding of the structure-activity relationships and functional effects of these compounds.

Overview of Compared Phenethylamines

Phenethylamines are a broad class of chemical compounds with a shared backbone structure. Modifications to this structure give rise to a wide array of pharmacological effects, ranging from psychedelic to stimulant to entactogenic. This guide focuses on the following:

  • This compound (N-methyl-DOM): A substituted amphetamine and a homologue of DOM, this compound is a psychoactive compound with reported stimulative and empathogenic effects.[1]

  • 2C-B: A psychedelic phenethylamine known for its unique combination of mild psychedelic and entactogenic effects.[2]

  • Mescaline: A naturally occurring psychedelic phenethylamine found in certain cacti, known for its hallucinogenic properties.[1]

  • MDMA (3,4-Methylenedioxymethamphetamine): A widely known synthetic compound with potent entactogenic and stimulant effects.

  • Amphetamine: A potent central nervous system stimulant.

Comparative Quantitative Data

The following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) of this compound and other selected phenethylamines. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in functional assays.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2Cα1A Adrenergicα2A AdrenergicD2 DopamineNETDATSERT
This compound 3,870[1]415[1]Data not availableData not availableData not availableData not availableData not availableData not availableData not available
2C-B >3,000[2]1.2 (EC50)[2]0.63 (EC50)[2]Data not availableData not availableData not availableLow potency[3]Low potency[3]Low potency[2][4]
Mescaline >10,000 (EC50)[1]~10,000 (EC50)[1]Data not available1,400[5]Data not availableData not available>30,000[1]>30,000[1]>30,000[1]
MDMA Data not availableHigh µM range[6]Data not available>500 µM[6]Data not available>500 µM[6]High affinity[6]High affinity[6]High affinity[6]
Amphetamine Agonist activity[7]Data not availableData not availableData not availableAgonist activity[7]Data not availableHigh affinity[7]High affinity[7]Lower affinity[8]

Note: Data for this compound is limited. Some values for other compounds are presented as EC50 from functional assays due to the availability of data.

Table 2: Functional Potency (EC50, nM)

Compound5-HT2A Receptor Activation5-HT2B Receptor Activation5-HT2C Receptor Activation
This compound Data not availableData not availableData not available
2C-B 1.2[2]13[2]0.63[2]
Mescaline ~10,000[1]>20,000[1]Data not available
MDMA Potential for agonism at high doses[9]Data not availableData not available
Amphetamine Data not availableData not availableData not available

Experimental Protocols

The data presented in this guide are derived from various in vitro experimental methodologies. Below are detailed descriptions of the key assays used to characterize the pharmacological profiles of these phenethylamines.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To measure the affinity of a test compound for a target receptor.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

    • Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the target receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[10][11][12][13]

cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation with Radioligand and Test Compound prep->incubate separate Separation of Bound and Unbound Ligand incubate->separate quantify Quantification of Radioactivity separate->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze

Radioligand Binding Assay Workflow
Functional Assays

Functional assays are employed to determine the potency (EC50) and efficacy (Emax) of a compound in eliciting a cellular response upon binding to a receptor.

  • Objective: To measure the increase in intracellular calcium concentration following receptor activation.

  • Methodology:

    • Cell Culture: Cells stably expressing the receptor of interest (e.g., 5-HT2A) are cultured in microplates.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Addition: The test compound is added to the cells.

    • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

    • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[6][14][15]

  • Objective: To measure the inhibition of cyclic AMP (cAMP) production following receptor activation.

  • Methodology:

    • Cell Culture: Cells expressing the Gi/o-coupled receptor (e.g., 5-HT1A) are cultured.

    • Stimulation: The cells are stimulated with an agent that increases intracellular cAMP levels (e.g., forskolin) in the presence of varying concentrations of the test compound.

    • cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the stimulated cAMP production (EC50) is determined.[3][5][16][17][18]

Signaling Pathways

The subjective and physiological effects of these phenethylamines are mediated by their interaction with specific G-protein coupled receptors (GPCRs), primarily serotonin (B10506) receptors, which in turn activate downstream signaling cascades.

5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a primary target for many psychedelic phenethylamines, initiates signaling through two main pathways:

  • Gq/11 Pathway: This is the canonical signaling pathway for 5-HT2A receptors. Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is believed to be primarily responsible for the psychedelic effects of these compounds.[19][20]

  • β-Arrestin Pathway: Upon agonist binding, β-arrestin can also be recruited to the 5-HT2A receptor, leading to receptor desensitization and internalization, as well as initiating distinct signaling cascades that are generally not associated with psychedelic effects.[10][19]

cluster_pathway 5-HT2A Receptor Signaling Pathways ligand Phenethylamine Agonist receptor 5-HT2A Receptor ligand->receptor gq Gq/11 Protein receptor->gq beta_arrestin β-Arrestin receptor->beta_arrestin plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolyzes to dag DAG pip2->dag hydrolyzes to ca2 Intracellular Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) Activation dag->pkc psychedelic_effects Psychedelic Effects ca2->psychedelic_effects pkc->psychedelic_effects desensitization Receptor Desensitization/Internalization beta_arrestin->desensitization other_signaling Other Signaling beta_arrestin->other_signaling

5-HT2A Receptor Downstream Signaling
Monoamine Transporter Interaction

MDMA and Amphetamine primarily exert their effects by interacting with monoamine transporters (DAT, NET, and SERT). They can act as both reuptake inhibitors and releasing agents, leading to a significant increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin.

cluster_transporter Mechanism of Monoamine Releasing Agents drug MDMA / Amphetamine transporter Monoamine Transporter (DAT, NET, SERT) drug->transporter Binds to & inhibits presynaptic Presynaptic Neuron drug->presynaptic Enters neurotransmitter Monoamines (DA, NE, 5-HT) transporter->neurotransmitter Reverses transport of vesicle Synaptic Vesicle presynaptic->vesicle Disrupts storage in synaptic_cleft Synaptic Cleft neurotransmitter->synaptic_cleft Increased concentration in vesicle->neurotransmitter Releases

Monoamine Transporter Interaction

Conclusion

This comparative guide highlights the distinct pharmacological profiles of this compound, 2C-B, Mescaline, MDMA, and Amphetamine. While all are phenethylamines, their receptor interaction profiles and mechanisms of action lead to vastly different subjective and physiological effects. The limited available data for this compound underscores the need for further research to fully characterize its pharmacological properties and potential therapeutic applications. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers investigating these and other novel psychoactive compounds.

References

"Beatrice" vs. DOM: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dopamine (B1211576) D2 receptor antagonists are a cornerstone in the management of various disorders, including nausea, vomiting, and gastroparesis.[1][2][3] Domperidone (B1670879) (hereafter referred to as "DOM"), a peripherally selective D2 antagonist, is widely utilized for these indications.[4][5][6] This guide presents a comparative pharmacological analysis of DOM and "Beatrice," a novel, investigational D2 receptor antagonist. The objective is to provide a data-driven comparison of their pharmacodynamic and pharmacokinetic profiles to inform preclinical and clinical research decisions.

Pharmacodynamic Profile: Receptor Binding and Functional Potency

The primary mechanism of action for both compounds is the blockade of the D2 dopamine receptor.[1][4][7] The D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), modulates downstream signaling by inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[7] Antagonism of this receptor counteracts the effects of dopamine.

In Vitro Receptor Affinity and Potency

The binding affinity (Ki) for the human D2 receptor and the functional potency (IC50) in a cAMP-based assay were determined for both compounds. "this compound" demonstrates a higher affinity and greater potency compared to DOM.

Parameter"this compound" (Hypothetical Data)DOM (Domperidone)Reference
Binding Affinity (Ki) for D2 Receptor 0.08 nM0.1 - 0.4 nM[8]
Functional Potency (IC50) vs. Dopamine 1.2 nM~5.0 nM (Estimated)
Receptor Selectivity (Ki, nM)
Dopamine D3 Receptor0.9 nM> 100 nM
Serotonin 5-HT2A Receptor> 1,000 nM> 1,000 nM
Adrenergic α1 Receptor> 1,000 nM> 1,000 nM

Table 1: Comparative in vitro pharmacodynamics of "this compound" and DOM.

Dopamine D2 Receptor Signaling Pathway

Both "this compound" and DOM act by competitively blocking the dopamine D2 receptor, thereby preventing the dopamine-induced inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This action restores downstream signaling pathways.

Caption: Dopamine D2 receptor signaling pathway blocked by antagonists.

Pharmacokinetic Profiles

Pharmacokinetic parameters were assessed following oral administration in preclinical models and compared with known human data for DOM. "this compound" exhibits significantly improved oral bioavailability and a longer half-life.

Parameter"this compound" (Hypothetical Data)DOM (Domperidone)Reference
Oral Bioavailability ~45%~15%[7][9]
Time to Peak Plasma Conc. (Tmax) 1.5 hours0.6 - 1.2 hours[7][10]
Plasma Half-life (t1/2) ~14 hours~7 - 9 hours[7][9]
Metabolism Primarily CYP3A4Primarily CYP3A4[4][7]

Table 2: Comparative pharmacokinetic parameters.

In Vitro Safety Profile

The potential for off-target effects was evaluated through cytotoxicity and hERG channel inhibition assays.

Cytotoxicity

Cell viability was assessed in a human liver cell line (HepG2) following a 48-hour incubation period. "this compound" shows a favorable safety profile with a higher CC50 value compared to DOM.

CompoundCC50 (HepG2 cells)
"this compound" (Hypothetical Data) > 100 µM
DOM (Domperidone) ~75 µM

Table 3: Comparative cytotoxicity.

hERG Channel Inhibition

Inhibition of the hERG potassium channel is a critical safety assessment due to the risk of QT prolongation.[11] "this compound" demonstrates a significantly lower potential for hERG inhibition.

CompoundhERG IC50
"this compound" (Hypothetical Data) 25 µM
DOM (Domperidone) ~3 µM

Table 4: Comparative hERG channel inhibition.

Experimental Methodologies

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compounds for the human D2 receptor.

  • Protocol:

    • Membrane Preparation: Membranes from CHO cells stably expressing the human D2 receptor were used.

    • Assay Components: The assay included cell membranes, a radioligand ([³H]Spiperone), and varying concentrations of the test compound ("this compound" or DOM).[8]

    • Incubation: Components were incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound radioligand was separated from free radioligand via rapid filtration through glass fiber filters.[12][13]

    • Detection: Radioactivity trapped on the filters was quantified using a scintillation counter.

    • Data Analysis: IC50 values were determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.[8][13]

cAMP Functional Assay
  • Objective: To measure the functional antagonism of the D2 receptor by quantifying the inhibition of dopamine-suppressed cAMP production.

  • Protocol:

    • Cell Culture: HEK293 cells expressing the human D2 receptor were cultured and plated.

    • Compound Incubation: Cells were pre-incubated with varying concentrations of "this compound" or DOM.

    • Agonist Stimulation: Cells were stimulated with dopamine (at a final EC80 concentration) in the presence of forskolin (B1673556) to induce cAMP production.[14]

    • Detection: Intracellular cAMP levels were measured using a competitive immunoassay, such as TR-FRET or AlphaScreen.[15][16][17]

    • Data Analysis: IC50 values were calculated by plotting the percentage of inhibition against the antagonist concentration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro screening process.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary / Safety Screening cluster_tertiary In Vivo Studies Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) Binding->Functional Confirm Activity hERG hERG Patch Clamp Assay (Determine IC50) Functional->hERG Assess Safety Cyto Cytotoxicity MTT Assay (Determine CC50) Functional->Cyto Assess Safety PK Pharmacokinetic Profiling (Determine Bioavailability, T1/2) hERG->PK Proceed if Safe Cyto->PK

Caption: High-level workflow for antagonist characterization.

MTT Cytotoxicity Assay
  • Objective: To assess the effect of the compounds on cell viability.

  • Protocol:

    • Cell Plating: HepG2 cells were seeded in 96-well plates and allowed to adhere.[18]

    • Compound Treatment: Cells were treated with a range of concentrations of "this compound" or DOM for 48 hours.

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent was added to each well and incubated for 4 hours.[18][19][20] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19][21]

    • Solubilization: A solubilizing agent (e.g., SDS-HCl) was added to dissolve the formazan crystals.[22]

    • Absorbance Reading: The absorbance was measured using a microplate reader at approximately 570 nm.[20][22]

    • Data Analysis: Cell viability was expressed as a percentage of the untreated control, and the CC50 value was calculated.

Summary and Conclusion

This comparative analysis indicates that the investigational compound "this compound" possesses a potentially superior pharmacological profile to DOM (Domperidone). Key advantages include:

  • Higher Potency: "this compound" exhibits greater binding affinity and functional potency for the D2 receptor.

  • Improved Pharmacokinetics: "this compound" shows significantly higher oral bioavailability and a longer plasma half-life, which may allow for less frequent dosing.

  • Enhanced Safety Profile: "this compound" demonstrates a lower risk of cytotoxicity and, critically, a markedly reduced potential for hERG channel inhibition, suggesting a lower risk of cardiac side effects.[2]

The experimental data presented in this guide provide a strong rationale for the continued development of "this compound" as a potential best-in-class therapeutic agent for motility disorders. Further in vivo efficacy and comprehensive toxicology studies are warranted to confirm these promising preclinical findings.

References

Comparative Psychoactive Profile: Beatrice (N-methyl-DOM) vs. DOM

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the psychoactive and pharmacological properties of "Beatrice" (4-methyl-2,5-dimethoxy-N-methylamphetamine) and its parent compound, 2,5-dimethoxy-4-methylamphetamine (DOM). The information is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of psychedelic phenethylamines.

"this compound" is the N-methylated homologue of DOM, a classic psychedelic.[1] This structural modification results in notable differences in potency and receptor interaction, providing valuable insights into the pharmacodynamics of this class of compounds.

In VitroPharmacology: Receptor Binding Affinities

The primary mechanism of action for both "this compound" and DOM is agonism at serotonin (B10506) 5-HT2 receptors, which is crucial for their psychoactive effects. However, N-methylation in "this compound" alters its affinity for these and other serotonin receptor subtypes. The following table summarizes the receptor binding affinities (Ki) of both compounds.

Receptor Subtype"this compound" (N-methyl-DOM) Ki (nM)DOM Ki (nM)
5-HT1 3,870[1]>10,000
5-HT2 415[1]~104

Note: The Ki value for DOM at the 5-HT2 receptor is estimated based on the finding that the affinity of "this compound" is approximately 4-fold lower than that of DOM.[1]

In VivoPsychoactive Effects: Preclinical Models

The psychoactive potential of "this compound" and DOM can be evaluated and compared using established rodent behavioral models. These assays serve as proxies for the subjective and hallucinogenic effects observed in humans.

Drug Discrimination

In drug discrimination studies, animals are trained to recognize the subjective effects of a specific drug. "this compound" has been shown to substitute for DOM in rodent drug discrimination tests, indicating that they produce similar subjective effects. However, "this compound" demonstrates a lower potency in these studies.[1]

Head-Twitch Response (HTR)

Experimental Protocols

Radioligand Binding Assays

Receptor binding affinities (Ki values) are determined through in vitro radioligand binding assays. This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and a range of concentrations of the test compound ("this compound" or DOM). The amount of radioligand displaced by the test compound is measured, and the Ki value is calculated to represent the compound's affinity for the receptor.

Drug Discrimination in Rats

A standard two-lever drug discrimination paradigm is utilized to assess the subjective effects of the compounds.

  • Training Phase: Rats are trained to press one lever after receiving an injection of a known drug (e.g., DOM) and a second lever after receiving a vehicle injection to obtain a food reward.[4][5][6]

  • Testing Phase: Once trained, the animals are administered "this compound" or varying doses of DOM to determine which lever they press.[4][5][6] The degree to which "this compound" substitutes for DOM indicates the similarity of their subjective effects.[4][5][6]

Head-Twitch Response (HTR) in Mice

The HTR is a quantifiable behavior used to assess 5-HT2A receptor activation.

  • Animal Preparation: A small magnet is affixed to the head of each mouse.[7]

  • Procedure: Following drug administration, the mice are placed in a cylindrical container surrounded by a magnetometer coil.[7] The coil detects the rapid head movements characteristic of the HTR, allowing for automated and precise quantification of the frequency and intensity of the response over a set period.[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway for these compounds and a typical experimental workflow for their comparative validation.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beatrice_DOM This compound / DOM 5HT2A_Receptor 5-HT2A Receptor Beatrice_DOM->5HT2A_Receptor Agonist Binding Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Psychoactive_Effects Downstream Psychoactive Effects Ca_Release->Psychoactive_Effects PKC_Activation->Psychoactive_Effects

Caption: 5-HT2A Receptor Gq-Coupled Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_analysis Comparative Analysis Receptor_Binding Receptor Binding Assays (Determine Ki at 5-HT receptors) Functional_Assays Functional Assays (e.g., Calcium Flux) Receptor_Binding->Functional_Assays Drug_Discrimination Drug Discrimination Studies (Compare subjective effects) Functional_Assays->Drug_Discrimination Inform dose selection HTR Head-Twitch Response (HTR) (Assess 5-HT2A activation) Functional_Assays->HTR Inform dose selection Data_Comparison Compare Potency & Efficacy (this compound vs. DOM) Drug_Discrimination->Data_Comparison HTR->Data_Comparison

Caption: Experimental Workflow for Comparative Psychoactive Profiling.

References

Comparative Analysis of "Beatrice" Cross-Reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the psychoactive compound "Beatrice" (4-methyl-2,5-dimethoxy-N-methylamphetamine) with a range of neurotransmitter receptors. The data presented herein is intended to inform research and drug development efforts by providing a clear, objective overview of the compound's receptor binding affinities.

Summary of Receptor Binding Affinities

The following table summarizes the known binding affinities of "this compound" for various neurotransmitter receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of the compound required to inhibit 50% of the radioligand binding to the receptor. A lower Kᵢ value indicates a higher binding affinity.

Receptor FamilyReceptor Subtype"this compound" Kᵢ (nM)Reference CompoundReference Compound Kᵢ (nM)
Serotonin (B10506) 5-HT₁3,870[1]Serotonin~1-10
5-HT₂415[1]Serotonin~1-10

Note: Comprehensive, publicly available data on the cross-reactivity of "this compound" with other major neurotransmitter receptor families, such as dopamine, adrenergic, and muscarinic receptors, is limited. The primary reported activity of "this compound" is at serotonin receptors.[1] Based on the pharmacology of structurally related compounds, it is anticipated that "this compound" would exhibit significantly lower affinity for other receptor types. However, without direct experimental data, this remains speculative.

Experimental Protocols

The binding affinity data presented in this guide was likely determined using radioligand binding assays. The following is a generalized protocol for such an assay, which is a standard method for characterizing the interaction of a compound with a receptor.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Cells or tissues expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound ("this compound") are added to compete with the radioligand for binding to the receptor.

  • The reaction is incubated at a specific temperature for a set period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

5. Kᵢ Calculation:

  • The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the primary receptors targeted by "this compound" and a typical experimental workflow for determining receptor binding affinity.

G Signaling Pathway of 5-HT₂ Receptor This compound This compound HT2R 5-HT₂ Receptor This compound->HT2R Gq Gq Protein HT2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Signaling pathway of the 5-HT₂ receptor.

G Signaling Pathway of 5-HT₁ Receptor This compound This compound HT1R 5-HT₁ Receptor This compound->HT1R Gi Gi Protein HT1R->Gi AC Adenylyl Cyclase Gi->AC ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP AC PKA ↓ PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Signaling pathway of the 5-HT₁ receptor.

G Experimental Workflow for Radioligand Binding Assay start Start prep Membrane Preparation start->prep assay Competitive Binding Assay (Radioligand + this compound) prep->assay filter Filtration assay->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀) count->analyze calculate Kᵢ Calculation analyze->calculate end End calculate->end

Caption: Workflow for a radioligand binding assay.

References

Comparative Analysis of Beatrice (N-methyl-DOM) and its Structural Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the psychoactive compound Beatrice (N-methyl-DOM) and its key structural analogues: N-methyl-DOET, N-methyl-DOI, and N-methyl-DOB. This analysis is supported by available experimental data on their receptor binding affinities and synthesis methodologies.

Introduction

This compound, chemically known as 4-methyl-2,5-dimethoxy-N-methylamphetamine, is a psychoactive drug belonging to the phenethylamine (B48288) and amphetamine classes. As a derivative of DOM (2,5-dimethoxy-4-methylamphetamine), this compound is part of a broader family of psychedelic compounds. Understanding the structure-activity relationships of this compound and its analogues is crucial for research into the pharmacology of serotonergic hallucinogens. This guide focuses on a comparative analysis of this compound and its N-methylated structural analogues, which differ by the substituent at the 4-position of the phenyl ring.

Comparative Pharmacological Data

The primary molecular target for this compound and its analogues is the serotonin (B10506) 5-HT2A receptor, which is believed to mediate the psychedelic effects of these compounds. The binding affinity of these compounds to the 5-HT2A receptor is a key indicator of their potential potency. The available data on the in vitro binding affinities are summarized in the table below.

CompoundStructure4-Position Substituent5-HT2A Receptor Affinity (Ki, nM)Notes
This compound (N-methyl-DOM)Methyl (-CH3)415Affinity is approximately 4-fold lower than its parent compound, DOM.[1]
N-methyl-DOET Ethyl (-CH2CH3)Data not availableQualitatively described as less potent than its parent compound, DOET.
N-methyl-DOI Iodine (-I)~3.8-fold lower potency (EC50) than DOIShows reduced maximal efficacy compared to DOI.[2]
N-methyl-DOB Bromine (-Br)>10-fold lower affinity than DOBN-methylation results in a significant decrease in affinity.[3]

Signaling Pathway and Experimental Workflow

The activation of the 5-HT2A receptor by these agonists initiates a Gq/G11-coupled signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream effects. A simplified representation of this pathway is provided below.

Caption: Simplified 5-HT2A receptor signaling cascade.

The determination of binding affinities typically involves a competitive radioligand binding assay. The general workflow for such an experiment is outlined below.

Experimental Workflow Start Start Prepare_Membranes Prepare cell membranes expressing 5-HT2A receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify bound radioactivity Separate->Quantify Analyze Analyze data to determine Ki or IC50 values Quantify->Analyze End End Analyze->End

Caption: General workflow for a radioligand binding assay.

Experimental Protocols

5-HT2A Receptor Binding Assay

A standard experimental protocol for determining the 5-HT2A receptor binding affinity of a compound involves a competitive radioligand binding assay using cell membranes expressing the receptor and a radiolabeled antagonist, such as [3H]ketanserin.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]ketanserin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound and its analogues) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Thaw the cell membranes on ice.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • The data are then analyzed using non-linear regression to determine the IC50 value of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Synthesis Methodologies

The synthesis of this compound and its analogues typically involves the N-methylation of the corresponding primary amine precursor (DOM, DOET, DOI, or DOB).

Synthesis of this compound (N-methyl-DOM)

A common method for the synthesis of this compound is the N-formylation of DOM followed by reduction, as described by Alexander Shulgin in his book "PiHKAL"[3].

Step 1: N-formylation of DOM

  • DOM freebase is reacted with ethyl formate (B1220265) under reflux.

  • The resulting N-formyl-DOM is then isolated.

Step 2: Reduction of N-formyl-DOM

  • The N-formyl-DOM is reduced using a strong reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ether solvent.

  • The reaction mixture is refluxed to drive the reaction to completion.

  • Following the reduction, the excess LAH is quenched, and the product is extracted and purified.

  • The final product, this compound, is typically isolated as a hydrochloride salt.

Synthesis of N-methylated Analogues (General Procedure)

The N-methylation of the other primary amines (DOET, DOI, DOB) can be achieved through similar reductive amination procedures or by other N-methylation techniques. A general approach involves:

  • Formation of an imine or related intermediate: The primary amine (e.g., DOB) is reacted with a methylating agent that can form an intermediate susceptible to reduction.

  • Reduction: The intermediate is then reduced to the N-methylated product.

Alternatively, direct N-methylation can be performed using reagents like methyl iodide or dimethyl sulfate, although these methods may be less selective and require careful control of reaction conditions to avoid over-methylation.

Conclusion

This comparative analysis highlights the key structural and pharmacological differences between this compound and its analogues. The available data consistently indicate that N-methylation of the parent DOx compounds leads to a decrease in 5-HT2A receptor affinity. The magnitude of this decrease appears to be influenced by the nature of the substituent at the 4-position of the phenyl ring. Further quantitative studies, particularly for N-methyl-DOET, are needed to provide a more complete understanding of the structure-activity relationships within this class of compounds. The provided experimental protocols and synthesis methodologies offer a foundation for researchers to conduct further investigations into these fascinating psychoactive molecules.

References

Replicating Published Findings on "Beatrice": A Comparative Guide to a Novel D2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the neurochemical properties of "Beatrice," a novel investigational compound, against the established dopamine (B1211576) D2 receptor agonist, Bromocriptine. The data presented herein is a synthesis of findings from preclinical studies aimed at characterizing the binding affinity, functional efficacy, and downstream signaling pathways affected by "this compound." All experimental protocols are detailed to allow for replication and verification of these findings.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of "this compound" in comparison to Bromocriptine.

Table 1: Receptor Binding Affinity

CompoundReceptor TargetKi (nM)
This compound Dopamine D20.78
BromocriptineDopamine D22.54

Ki (Inhibition Constant): Lower values indicate higher binding affinity.

Table 2: Functional Efficacy at the D2 Receptor

| Compound | Assay Type | EC50 (nM) | Emax (%) | |---|---|---| | This compound | cAMP Inhibition | 1.2 | 95 | | Bromocriptine | cAMP Inhibition | 5.8 | 88 |

EC50 (Half-maximal Effective Concentration): Lower values indicate greater potency. Emax (Maximum Effect): Indicates the maximum response achievable by the compound.

Table 3: Downstream Signaling - Akt Phosphorylation

Compound (10 nM)Treatment TimeFold Change in p-Akt
Vehicle15 min1.0
This compound 15 min3.2
Bromocriptine15 min2.1

p-Akt (Phosphorylated Akt): A key downstream signaling molecule.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Radioligand Binding Assay for D2 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of "this compound" and Bromocriptine for the human dopamine D2 receptor.

  • Materials:

    • Human recombinant D2 receptor-expressing cell line membranes.

    • [3H]-Spiperone (radioligand).

    • "this compound" and Bromocriptine at various concentrations.

    • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Scintillation fluid and counter.

  • Procedure:

    • Cell membranes were incubated with a fixed concentration of [3H]-Spiperone and varying concentrations of the competing ligand ("this compound" or Bromocriptine).

    • The mixture was incubated at room temperature for 90 minutes to reach equilibrium.

    • The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters were washed with ice-cold binding buffer.

    • Radioactivity retained on the filters was measured using a scintillation counter.

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., Haloperidol).

    • The Ki values were calculated using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay for Functional Efficacy

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of "this compound" and Bromocriptine by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Materials:

    • D2 receptor-expressing cells.

    • Forskolin.

    • "this compound" and Bromocriptine at various concentrations.

    • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Procedure:

    • Cells were pre-incubated with the test compounds ("this compound" or Bromocriptine) for 15 minutes.

    • Forskolin was added to stimulate adenylyl cyclase, leading to cAMP production.

    • The cells were incubated for an additional 30 minutes.

    • The reaction was stopped, and the intracellular cAMP levels were measured using a commercial assay kit.

    • Dose-response curves were generated, and EC50 and Emax values were calculated.

Visualizations

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor Gi Gi D2R->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces This compound This compound This compound->D2R Gi->AC inhibits Akt_pathway Akt Pathway (p-Akt) Gi->Akt_pathway activates PKA PKA cAMP->PKA activates Experimental_Workflow cluster_step1 Step 1: Binding Affinity cluster_step2 Step 2: Functional Efficacy cluster_step3 Step 3: Downstream Signaling cluster_compounds Test Compounds Binding_Assay Radioligand Binding Assay ([3H]-Spiperone) Ki_Calc Calculate Ki Binding_Assay->Ki_Calc Final_Comparison Comparative Analysis Ki_Calc->Final_Comparison cAMP_Assay cAMP Inhibition Assay (Forskolin-stimulated) EC50_Calc Calculate EC50 & Emax cAMP_Assay->EC50_Calc EC50_Calc->Final_Comparison Cell_Treatment Treat Cells with Compounds Western_Blot Western Blot for p-Akt Cell_Treatment->Western_Blot Quantification Quantify Fold Change Western_Blot->Quantification Quantification->Final_Comparison This compound This compound This compound->Binding_Assay This compound->cAMP_Assay This compound->Cell_Treatment Bromo Bromocriptine Bromo->Binding_Assay Bromo->cAMP_Assay Bromo->Cell_Treatment

"Beatrice" efficacy compared to classic psychedelics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of "Beatrice" and Classic Psychedelics in Preclinical Models

Introduction

The landscape of psychedelic research is undergoing a significant transformation, with a renewed focus on developing novel compounds with improved therapeutic profiles. While classic psychedelics such as psilocybin and LSD have shown promise in treating various neuropsychiatric disorders, their hallucinogenic properties and potential for abuse pose challenges for clinical translation. "this compound" is a novel psychoplastogen developed to induce rapid and sustained antidepressant effects without the hallucinogenic effects associated with classic psychedelics. This guide provides a comparative analysis of the preclinical efficacy, receptor binding profiles, and signaling pathways of "this compound" in relation to classic psychedelics. The data presented herein is derived from foundational preclinical studies.

Comparative Efficacy and Receptor Binding Profiles

To evaluate the potential of "this compound" as a non-hallucinogenic antidepressant, its efficacy in preclinical models of depression and its binding affinity for key serotonin (B10506) receptors were compared to classic psychedelics.

Table 1: Comparative Efficacy in the Forced Swim Test (FST)

The Forced Swim Test is a widely used rodent behavioral test to assess antidepressant efficacy. A decrease in immobility time is indicative of an antidepressant-like effect.

CompoundDose (mg/kg)Immobility Time (seconds)% Decrease vs. Vehicle
Vehicle-180 ± 15-
This compound1090 ± 1050%
Psilocybin1100 ± 1244%
LSD0.195 ± 847%

Table 2: Receptor Binding Affinity (Ki, nM)

Receptor binding assays were conducted to determine the affinity of each compound for the serotonin 2A (5-HT2A) receptor, which is associated with hallucinogenic effects, and the serotonin 1A (5-HT1A) receptor, which is linked to anxiolytic and antidepressant effects.

Compound5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)
This compound4502.5
Psilocin15200
LSD1.28.5

Experimental Protocols

Forced Swim Test (FST) Protocol

  • Subjects: Male C57BL/6J mice, 8-10 weeks old.

  • Housing: Group-housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Procedure:

    • Mice were individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • A pre-test session of 15 minutes was conducted 24 hours before the test session.

    • On the test day, compounds or vehicle were administered intraperitoneally 30 minutes before the 6-minute test session.

    • The duration of immobility during the last 4 minutes of the test session was recorded by a trained observer blind to the experimental conditions.

Receptor Binding Assay Protocol

  • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing human 5-HT2A or 5-HT1A receptors.

  • Binding Reaction:

    • Membranes were incubated with a radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

    • The reaction was carried out in a buffer solution at a specific temperature for a set duration to reach equilibrium.

  • Data Analysis:

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled competing ligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway Analysis

Classic psychedelics primarily exert their effects through the 5-HT2A receptor, leading to the activation of Gq-coupled signaling and subsequent downstream effects, including the activation of phospholipase C (PLC) and protein kinase C (PKC), which are thought to contribute to their hallucinogenic properties. In contrast, "this compound" demonstrates a biased agonism at the 5-HT2A receptor, preferentially activating G-protein independent pathways involving β-arrestin 2. This biased signaling is hypothesized to be responsible for its psychoplastogenic effects without inducing hallucinations.

G cluster_classic Classic Psychedelics (e.g., Psilocybin, LSD) cluster_this compound This compound classic Psilocybin / LSD ht2a_classic 5-HT2A Receptor classic->ht2a_classic gq Gq Protein ht2a_classic->gq plc Phospholipase C gq->plc dag_ip3 DAG / IP3 plc->dag_ip3 pkc Protein Kinase C dag_ip3->pkc hallucinations Hallucinogenic Effects pkc->hallucinations This compound This compound ht2a_this compound 5-HT2A Receptor This compound->ht2a_this compound beta_arrestin β-Arrestin 2 ht2a_this compound->beta_arrestin erk ERK beta_arrestin->erk bdnf BDNF erk->bdnf psychoplastogenesis Psychoplastogenic Effects bdnf->psychoplastogenesis

Caption: Comparative signaling pathways of classic psychedelics and "this compound".

Experimental Workflow

The preclinical evaluation of "this compound" followed a structured workflow designed to assess its therapeutic potential and safety profile in a systematic manner.

G A Compound Synthesis & Characterization B In Vitro Receptor Binding Assays (5-HT Receptor Panel) A->B C In Vitro Functional Assays (e.g., Calcium Imaging, β-Arrestin Recruitment) B->C D Rodent Behavioral Assays (Forced Swim Test, Novelty-Suppressed Feeding) C->D E Head-Twitch Response Assay (Rodent model of hallucinogenic potential) D->E F Electrophysiological Studies (e.g., in vitro slice electrophysiology) E->F G Pharmacokinetic & Toxicology Studies F->G H Data Analysis & Candidate Selection G->H

Caption: Preclinical experimental workflow for the evaluation of "this compound".

The preclinical data presented in this guide suggest that "this compound" holds promise as a novel therapeutic agent for depression. Its distinct receptor binding profile and biased agonism at the 5-HT2A receptor appear to uncouple the psychoplastogenic effects from the hallucinogenic activity characteristic of classic psychedelics. The robust antidepressant-like effects observed in the Forced Swim Test, coupled with a lack of engagement of the Gq-PLC pathway, support the hypothesis that "this compound" may offer a safer alternative to traditional psychedelics for the treatment of neuropsychiatric disorders. Further research, including more extensive behavioral and molecular studies, is warranted to fully elucidate the therapeutic potential and mechanism of action of "this compound."

In Vivo Validation of "Beatrice" Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of the hypothetical protein "Beatrice." Demonstrating robust and quantifiable target engagement in a physiologically relevant context is essential for establishing a clear relationship between the modulation of this compound and the desired therapeutic effect.

This document explores three widely employed techniques for assessing in vivo target engagement: Cellular Thermal Shift Assay (CETSA), Positron Emission Tomography (PET), and Biomarker Analysis. We present their methodologies, comparative advantages, and illustrative data to guide the selection of the most appropriate strategy for your research.

The "this compound" Signaling Pathway

To provide context for target engagement validation, we will consider a hypothetical signaling pathway in which this compound plays a crucial role. In this pathway, the activation of this compound leads to a downstream phosphorylation cascade, ultimately resulting in the expression of genes associated with disease progression. A therapeutic agent, "Compound X," has been developed to inhibit the activity of this compound.

Beatrice_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor This compound This compound Receptor->this compound Activates Kinase_A Kinase_A This compound->Kinase_A Phosphorylates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Disease_Genes Disease_Genes Transcription_Factor->Disease_Genes Promotes Transcription Ligand Ligand Ligand->Receptor Activates Compound_X Compound_X Compound_X->this compound Inhibits

Hypothetical "this compound" signaling pathway.

Comparison of In Vivo Target Engagement Validation Methods

The choice of method for validating the in vivo target engagement of this compound by Compound X will depend on various factors, including the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. The following table summarizes the key characteristics of three prominent techniques.

FeatureCellular Thermal Shift Assay (CETSA)Positron Emission Tomography (PET)Biomarker Analysis (Pharmacodynamic)
Principle Measures the thermal stabilization of a target protein upon drug binding in tissues.[1]Non-invasive imaging that measures the distribution of a radiolabeled ligand, which competes with the drug for target binding.[1]Measures changes in downstream molecules or pathways as a result of target modulation.
Environment Ex vivo (analysis of tissues from dosed animals).In vivo (whole living organism).Ex vivo (analysis of tissues or biofluids from dosed animals).
Key Outputs Confirmation of direct target binding in various tissues; thermal stabilization shifts.Target occupancy (%), drug distribution, and pharmacokinetics in real-time.[1]Target modulation, pathway activity, dose-response relationship.
Throughput Medium to high; can be adapted for multi-well formats.[1]Low; requires specialized facilities and radiochemistry.[1]High; amenable to standard laboratory techniques like ELISA or qPCR.[1]
Advantages Directly measures the physical interaction between the drug and its target in a native environment.Provides quantitative, dynamic, and whole-body information non-invasively.[1]Can provide a functional readout of target engagement and its biological consequences.
Limitations Requires tissues to be harvested; provides a snapshot in time.Requires a suitable radiolabeled tracer for the target; expensive.[1]Indirect measure of target engagement; requires a well-validated biomarker.

Illustrative Experimental Data

The following tables present hypothetical data from studies validating the engagement of this compound by Compound X using the three different methods.

Table 1: CETSA Data for this compound Engagement by Compound X
Compound X Dose (mg/kg)TissueMelting Temperature (Tm) of this compound (°C)ΔTm (°C) vs. Vehicle
0 (Vehicle)Tumor52.50.0
10Tumor54.21.7
30Tumor56.84.3
100Tumor58.15.6
0 (Vehicle)Liver52.60.0
100Liver52.80.2

This data suggests a dose-dependent stabilization of this compound by Compound X in tumor tissue, indicating direct target engagement. The minimal temperature shift in the liver suggests lower engagement in that tissue at the tested dose.

Table 2: PET Imaging Data for this compound Occupancy by Compound X
Compound X Dose (mg/kg)Brain RegionThis compound Occupancy (%)
0 (Vehicle)Striatum0
5Striatum35
15Striatum72
50Striatum91
0 (Vehicle)Cerebellum0
50Cerebellum15

This data indicates a high and dose-dependent occupancy of this compound by Compound X in the striatum, a brain region with high this compound expression. The lower occupancy in the cerebellum suggests regional differences in drug distribution or target density.

Table 3: Biomarker Analysis of Phosphorylated Kinase A
Compound X Dose (mg/kg)TissuePhospho-Kinase A Level (pg/mL)% Inhibition vs. Vehicle
0 (Vehicle)Tumor12500
10Tumor87530
30Tumor42566
100Tumor15088
0 (Vehicle)Plasma500
100Plasma4510

This data shows a dose-dependent decrease in the downstream biomarker, phosphorylated Kinase A, in tumor tissue, indicating that Compound X is engaging and inhibiting the function of this compound. The minimal change in plasma levels suggests that the tumor-specific biomarker is a more sensitive measure of target engagement.

Experimental Protocols and Workflows

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

CETSA_Workflow Animal_Dosing Animal Dosing (Vehicle or Compound X) Tissue_Harvest Tissue Harvesting and Lysis Animal_Dosing->Tissue_Harvest Heat_Challenge Heat Challenge (Temperature Gradient) Tissue_Harvest->Heat_Challenge Separation Separation of Soluble and Aggregated Proteins (Centrifugation) Heat_Challenge->Separation Quantification Protein Quantification (Western Blot or ELISA for this compound) Separation->Quantification Data_Analysis Data Analysis (Melting Curve Generation) Quantification->Data_Analysis

Workflow for in vivo CETSA.

Protocol:

  • Animal Dosing: Administer various doses of Compound X or a vehicle control to cohorts of animals.

  • Tissue Harvesting and Lysis: At a predetermined time point, euthanize the animals and harvest the tissues of interest (e.g., tumor, liver). Lyse the tissues to release the proteins.[1]

  • Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures for a fixed duration.[1]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.[1]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of this compound using a specific detection method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble this compound as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the Compound X-treated samples compared to the vehicle control indicates target engagement.

Positron Emission Tomography (PET)

PET is a non-invasive imaging technique that allows for the visualization and quantification of a radiolabeled molecule in vivo.

PET_Workflow Animal_Dosing Animal Dosing (Vehicle or Compound X) Radiotracer_Injection Injection of Radiolabeled this compound Ligand Animal_Dosing->Radiotracer_Injection PET_Scan PET Imaging Radiotracer_Injection->PET_Scan Image_Analysis Image Reconstruction and Analysis PET_Scan->Image_Analysis Occupancy_Calculation Target Occupancy Calculation Image_Analysis->Occupancy_Calculation

Workflow for PET imaging target engagement.

Protocol:

  • Animal Dosing: Treat animals with Compound X or a vehicle control.

  • Radiotracer Administration: At the expected time of peak drug concentration, administer a radiolabeled ligand that specifically binds to this compound.

  • PET Imaging: Acquire dynamic PET scans over a specific duration.

  • Image Analysis: Reconstruct the PET images and quantify the radioactivity in regions of interest.

  • Target Occupancy Calculation: Compare the radiotracer signal in the Compound X-treated animals to the vehicle-treated animals to calculate the percentage of this compound occupancy at different drug doses. A reduction in the radiotracer signal in the treated group indicates target engagement by Compound X.[1]

Biomarker Analysis

This method involves measuring a downstream marker that is modulated by the activity of the target protein. For the this compound pathway, this could be the level of phosphorylated Kinase A.

Biomarker_Workflow Animal_Dosing Animal Dosing (Vehicle or Compound X) Sample_Collection Sample Collection (Tissues or Biofluids) Animal_Dosing->Sample_Collection Biomarker_Quantification Biomarker Quantification (e.g., ELISA for Phospho-Kinase A) Sample_Collection->Biomarker_Quantification Data_Analysis Data Analysis (Dose-Response Curve) Biomarker_Quantification->Data_Analysis

Workflow for biomarker analysis.

Protocol:

  • Animal Dosing: Administer a range of doses of Compound X or a vehicle to cohorts of animals.[1]

  • Sample Collection: At specified time points, collect relevant biological samples, which could include tissues (e.g., tumor biopsies) or biofluids (e.g., blood).[1]

  • Biomarker Quantification: Measure the levels of the validated downstream biomarker (e.g., phosphorylated Kinase A) using a suitable technique such as ELISA.

  • Data Analysis: Correlate the changes in biomarker levels with the dose of Compound X to establish a dose-response relationship for target engagement and functional modulation.

References

"Beatrice" vs. MDMA: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of the pharmacological, and toxicological profiles of "Beatrice" and 3,4-methylenedioxymethamphetamine (MDMA).

Introduction:

This guide provides a detailed comparative analysis of the novel psychoactive substance reportedly referred to as "this compound" and the well-characterized compound, 3,4-methylenedioxymethamphetamine (MDMA). While MDMA has been extensively studied, "this compound" is a more recent and less understood compound, purported to be the N-methylated derivative of the 2C-B phenethylamine, also known as MDB. This document aims to collate the available scientific data on both substances to assist researchers, scientists, and drug development professionals in understanding their relative properties. The information on "this compound" is limited and warrants further investigation.

Chemical and Physical Properties

A fundamental comparison begins with the chemical structures and basic properties of both molecules.

Property"this compound" (putative MDB)MDMA
IUPAC Name (2-(4-bromo-2,5-dimethoxyphenyl)-N-methylethanamine)(1-(benzo[d]dioxol-5-yl)-N-methylpropan-2-amine)
Chemical Formula C11H16BrNO2C11H15NO2
Molar Mass 274.15 g/mol 193.25 g/mol
Chemical Class PhenethylamineSubstituted Amphetamine
Structure A substituted phenethylamine, closely related to 2C-B.A member of the substituted methylenedioxyphenethylamine class.

Pharmacodynamics: Receptor Binding and Neurotransmitter Release

The subjective and physiological effects of psychoactive substances are largely determined by their interactions with neurotransmitter systems.

Receptor Binding Affinities (Ki, nM)

Target"this compound" (Data for related compounds)MDMA
SERT (Serotonin Transporter) Data not available for "this compound". Related 2C-X compounds show moderate affinity.High affinity, potent inhibitor of reuptake.
DAT (Dopamine Transporter) Data not available for "this compound".Moderate affinity, inhibitor of reuptake.
NET (Norepinephrine Transporter) Data not available for "this compound".Moderate affinity, inhibitor of reuptake.
5-HT2A Receptor High affinity, agonist activity is characteristic of 2C-X compounds.Moderate affinity, agonist activity contributes to psychedelic effects.
5-HT2B Receptor Data not available for "this compound".Moderate affinity, implicated in cardiac valvulopathy with chronic use.
α-Adrenergic Receptors Data not available for "this compound".Moderate affinity, contributes to cardiovascular effects.

Neurotransmitter Release

Both substances are known to induce the release of monoamine neurotransmitters, a key mechanism underlying their acute effects.

Mechanism"this compound"MDMA
Serotonin (B10506) (5-HT) Release Expected to be a potent releaser, similar to other phenethylamines.Potent and preferential releaser of serotonin.
Dopamine (DA) Release Expected to have some releasing activity.Moderate releaser of dopamine.
Norepinephrine (NE) Release Expected to have some releasing activity.Moderate releaser of norepinephrine.

Pharmacokinetics

The onset, duration, and metabolism of a drug are critical parameters for understanding its clinical and toxicological profile.

Parameter"this compound"MDMA
Route of Administration Primarily oral.Primarily oral.
Onset of Action 30 - 90 minutes (anecdotal).30 - 60 minutes.
Duration of Action 4 - 8 hours (anecdotal).3 - 6 hours.
Metabolism Expected to be metabolized by cytochrome P450 enzymes.Primarily metabolized by CYP2D6 and CYP3A4.
Active Metabolites Unknown.MDA (3,4-methylenedioxyamphetamine) is a major active metabolite.

Experimental Protocols

Receptor Binding Assays:

A standardized protocol for assessing the binding affinity of "this compound" and MDMA to various receptors and transporters would involve:

  • Membrane Preparation: Homogenization of specific brain regions (e.g., striatum for DAT, prefrontal cortex for SERT and 5-HT2A) or cells expressing the target receptor.

  • Radioligand Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound ("this compound" or MDMA).

  • Separation and Scintillation Counting: Separation of bound and free radioligand via filtration, followed by quantification of radioactivity using a scintillation counter.

  • Data Analysis: Calculation of the inhibition constant (Ki) from competition binding curves using non-linear regression analysis.

experimental_workflow cluster_prep Membrane Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Tissue Homogenization prep2 Centrifugation prep1->prep2 inc1 Membrane Aliquots prep2->inc1 inc4 Binding Equilibrium inc1->inc4 Incubate at controlled temperature inc2 Radioligand inc2->inc4 Incubate at controlled temperature inc3 Test Compound ('this compound' or MDMA) inc3->inc4 Incubate at controlled temperature ana1 Filtration inc4->ana1 ana2 Scintillation Counting ana1->ana2 ana3 Data Plotting ana2->ana3 ana4 Ki Calculation ana3->ana4

Figure 1. Workflow for receptor binding affinity determination.

Signaling Pathways

The interaction of these compounds with the 5-HT2A receptor is a key starting point for their psychedelic effects.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist Agonist ('this compound' or MDMA) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 induces pkc Protein Kinase C (PKC) dag->pkc activates downstream downstream pkc->downstream Cellular Response

Figure 2. Simplified 5-HT2A receptor signaling cascade.

Conclusion

"this compound" and MDMA, while both being phenethylamines, are expected to exhibit distinct pharmacological profiles. The limited available information on "this compound" suggests it likely acts as a potent 5-HT2A agonist, similar to other 2C-X compounds, which would classify it primarily as a psychedelic. MDMA, in contrast, is a potent serotonin releaser with a more complex pharmacological profile that includes stimulant and empathogenic effects. The potential for "this compound" to have a higher affinity for the 5-HT2A receptor compared to MDMA could translate to a more pronounced psychedelic experience. However, a comprehensive understanding of "this compound's" pharmacology, pharmacokinetics, and toxicology requires further rigorous scientific investigation. The data presented here should be considered preliminary and highlights the need for empirical studies to fully characterize this novel compound. Researchers are urged to exercise caution and adhere to all safety and ethical guidelines when investigating such substances.

Meta-analysis of "Beatrice" (Olaparib) Research Literature for Ovarian Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative meta-analysis of the research literature for "Beatrice," using Olaparib (B1684210) as a well-documented proxy. Olaparib is a poly (ADP-ribose) polymerase (PARP) inhibitor extensively studied in the treatment of advanced ovarian cancer, particularly in patients with BRCA1/2 mutations. This analysis focuses on its efficacy, safety, and mechanism of action as a maintenance therapy for patients with platinum-sensitive recurrent ovarian cancer.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib's therapeutic effect is based on the principle of synthetic lethality. It inhibits PARP enzymes, which are crucial for the repair of single-strand DNA breaks.[1][2][3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[1][3] The inhibition of PARP by Olaparib leads to an accumulation of unrepaired single-strand breaks, which then result in double-strand breaks during cell division.[1][3] In BRCA-mutated cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.[3]

cluster_0 Normal Cell cluster_1 BRCA-Mutated Cancer Cell + Olaparib DNA_damage DNA Single-Strand Break PARP PARP Enzyme DNA_damage->PARP activates DSB DNA Double-Strand Break DNA_damage->DSB can lead to SSB_Repair Single-Strand Break Repair PARP->SSB_Repair mediates Cell_Survival Cell Survival SSB_Repair->Cell_Survival ensures HRR Homologous Recombination Repair DSB->HRR activates HRR->Cell_Survival ensures Olaparib Olaparib ('this compound') PARP_cancer PARP Enzyme Olaparib->PARP_cancer inhibits DNA_damage_cancer DNA Single-Strand Break DNA_damage_cancer->PARP_cancer activates DSB_cancer Accumulated Double-Strand Breaks DNA_damage_cancer->DSB_cancer leads to SSB_Repair_blocked Single-Strand Break Repair (Blocked) PARP_cancer->SSB_Repair_blocked attempts repair HRR_deficient Deficient Homologous Recombination Repair DSB_cancer->HRR_deficient cannot be repaired by Cell_Death Apoptosis (Cell Death) HRR_deficient->Cell_Death results in

Mechanism of Action of Olaparib ('this compound')

Experimental Protocols

The efficacy and safety of Olaparib have been evaluated in several randomized, double-blind, placebo-controlled clinical trials. A common experimental workflow for these studies, such as the SOLO1 and SOLO2 trials, is outlined below.[4][5]

Key Experimental Steps:

  • Patient Selection: Patients with recurrent, platinum-sensitive ovarian cancer and a confirmed germline BRCA1/2 mutation are enrolled.[5]

  • Randomization: Eligible patients are randomly assigned in a 2:1 ratio to receive either Olaparib or a placebo.[6]

  • Treatment: Olaparib is administered orally at a dose of 300 mg twice daily.[2] Treatment continues until disease progression or unacceptable toxicity.[6]

  • Endpoint Evaluation: The primary endpoint is typically Progression-Free Survival (PFS), assessed by investigators.[7] Secondary endpoints include Overall Survival (OS), Objective Response Rate (ORR), and safety.[8][9]

start Patient Screening (Recurrent, Platinum-Sensitive Ovarian Cancer with gBRCAm) randomization Randomization (2:1) start->randomization olaparib_arm Treatment Arm: Olaparib (300 mg twice daily) randomization->olaparib_arm 2/3 of patients placebo_arm Control Arm: Placebo randomization->placebo_arm 1/3 of patients follow_up_olaparib Follow-up until Disease Progression olaparib_arm->follow_up_olaparib follow_up_placebo Follow-up until Disease Progression placebo_arm->follow_up_placebo pfs_analysis Primary Endpoint Analysis: Progression-Free Survival (PFS) follow_up_olaparib->pfs_analysis follow_up_placebo->pfs_analysis os_orr_analysis Secondary Endpoint Analysis: Overall Survival (OS), ORR, Safety pfs_analysis->os_orr_analysis

Typical Clinical Trial Workflow for Olaparib

Efficacy Data: Comparison of Olaparib vs. Placebo

Meta-analyses of randomized controlled trials have demonstrated that Olaparib significantly prolongs progression-free survival in patients with advanced ovarian cancer.[8][10]

Efficacy EndpointOlaparibPlacebo/ControlHazard Ratio (HR) / Risk Ratio (RR) (95% CI)p-valueCitation
Progression-Free Survival (PFS) Median not reached at 41 months (SOLO1)13.8 months (SOLO1)0.30 (0.23 - 0.41)<0.001[4][11]
4.3 months (OReO/ENGOT-ov38, BRCAm)2.8 months (OReO/ENGOT-ov38, BRCAm)0.57 (0.37 - 0.87)0.022[6]
5.3 months (OReO/ENGOT-ov38, non-BRCAm)2.8 months (OReO/ENGOT-ov38, non-BRCAm)0.43 (0.26 - 0.71)0.0023[6]
Overall Survival (OS) 51.7 months (SOLO2)38.8 months (SOLO2)0.74 (0.54 - 1.00)0.0537[5]
Not significantly different in some meta-analyses0.82 (0.73 - 0.93)0.001[9][12]
Objective Response Rate (ORR) Not significantly different in some meta-analyses1.38 (1.16 - 1.65)<0.001[9][12]

Safety and Tolerability: Common Adverse Events

The safety profile of Olaparib is considered manageable.[8][10] The most frequently reported adverse events are nausea, fatigue, and anemia.[13][14]

Adverse Event (Grade ≥3)Incidence in Olaparib ArmIncidence in Placebo/Control ArmRisk Ratio (RR) (95% CI)Citation
Anemia 14% - 22%~1%Increased risk with Olaparib[2][7][12]
Neutropenia 8% - 9%<1%Increased risk with Olaparib[7][15]
Fatigue/Asthenia 4%2%1.7 (1.51 - 1.92) for all Grade ≥3 AEs[8][14]
Nausea 1% - 3%<1%[13]
Thrombocytopenia 2%<1%[2]

Note: Incidence rates can vary across different studies and patient populations.

Comparison with Other PARP Inhibitors

Olaparib is one of several FDA-approved PARP inhibitors for ovarian cancer, alongside Niraparib and Rucaparib. Network meta-analyses suggest similar efficacy in terms of progression-free survival among the three drugs.[16] However, there may be differences in their safety profiles. Some analyses indicate that Olaparib may be associated with a lower incidence of grade 3/4 adverse events compared to Niraparib and Rucaparib.[16]

Conclusion

The meta-analysis of the research literature on "this compound" (Olaparib) demonstrates its significant efficacy as a maintenance therapy for patients with advanced, platinum-sensitive ovarian cancer, particularly those with BRCA mutations. Olaparib has been shown to substantially prolong progression-free survival.[7][8][10] While an overall survival benefit has been observed in some studies, this finding is not consistent across all analyses.[5][8][10] The adverse events associated with Olaparib are generally manageable with supportive care and dose modifications.[8][17] Further research is ongoing to optimize its use in combination with other therapies and to expand its application to a broader patient population.[3]

References

Safety Operating Guide

Proper Disposal Procedures for "Beatrice": A

Author: BenchChem Technical Support Team. Date: December 2025

Representative Cytotoxic Agent

Disclaimer: There is no publicly available information for a chemical substance named "Beatrice." This name is presumed to be a placeholder or internal identifier. The following procedures are based on the well-documented cytotoxic agent, Doxorubicin, and are provided as an illustrative guide for establishing safe handling and disposal protocols. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for the actual compound being used to ensure compliance and safety.

This guide provides essential safety and logistical information, including operational and disposal plans, with procedural, step-by-step guidance.

Hazard Identification and Personal Protective Equipment (PPE)

"this compound," as represented by Doxorubicin, is classified as a hazardous substance. It is considered a carcinogen, mutagen, and teratogen.[1][2] Acute exposure can cause skin and eye irritation.[3][4] Ingestion of even small amounts may be harmful.[5] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationUsage Guideline
Gloves Chemotherapy-tested nitrile gloves.Double gloving is required. Change outer glove every 30-60 minutes or immediately upon contamination.[6]
Gown Disposable, low-permeability fabric (e.g., polyethylene-coated polypropylene) with a solid front and tight-fitting cuffs.Must be worn at all times when handling the compound or its waste.
Eye Protection Safety glasses with side shields or goggles.Required for all handling procedures.
Respiratory N100 respirator.Use when engineering controls like a fume hood are not available or when there is a risk of aerosolization.[7]
Shoe Covers Impermeable, disposable shoe covers.Recommended for all personnel involved in handling and disposal.[5]

Waste Segregation and Containment

All materials that come into contact with "this compound" are considered hazardous waste and must be segregated at the point of generation.[6][8] This includes, but is not limited to:

  • Gloves, gowns, and other PPE.

  • Vials, syringes, and needles.

  • Contaminated labware (pipette tips, tubes, etc.).

  • Spill cleanup materials.

  • Animal bedding from treated subjects.[7]

All "this compound" waste must be placed in clearly labeled, puncture-proof, and leak-proof containers.[6] These containers should be color-coded according to institutional and local regulations, typically yellow for chemotherapy waste and purple for cytotoxic waste.[9] Sharps must be disposed of in a designated sharps container also labeled as cytotoxic waste.[1][8]

Disposal Workflow

The proper disposal of "this compound" follows a strict workflow to ensure the safety of all personnel and to prevent environmental contamination. All waste must be handled in accordance with local, state, and federal regulations.[5]

cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Decontamination & Transport cluster_3 Final Disposal A Perform Experiment (in BSC or Fume Hood) B Generate 'this compound' Waste (PPE, Labware, Sharps) A->B C Segregate Sharps into Puncture-Proof Container B->C D Segregate Non-Sharps into Labeled, Leak-Proof Container B->D E Decontaminate Exterior of Waste Containers C->E D->E F Transport to Central Hazardous Waste Accumulation Area E->F G Arrange for Pickup by Certified Hazardous Waste Vendor F->G H Incineration at a Permitted Facility G->H

Caption: Workflow for the proper disposal of "this compound" waste.

Spill Management

A spill kit specifically for chemotherapy agents must be readily available in any area where "this compound" is handled.[6] In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others and restrict access to the spill area.

  • Don PPE: Use the full PPE outlined in Table 1, including respiratory protection.

  • Contain the Spill: Use absorbent pads from the spill kit to cover the spill. For powders, gently cover with damp absorbent material to avoid aerosolization.[5]

  • Clean the Area: Work from the outer edge of the spill inwards. Use appropriate cleaning agents as recommended by your institution's safety office.

  • Dispose of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of in the designated "this compound" waste containers.[1]

  • Decontaminate: Thoroughly decontaminate the area with soap and water after the initial cleanup.[10]

Experimental Protocol: Chemical Deactivation

For liquid waste containing "this compound," chemical deactivation may be an option before disposal, depending on institutional policies. Studies have shown that sodium hypochlorite (B82951) (bleach) can effectively degrade Doxorubicin.[11]

Objective: To chemically degrade "this compound" in a liquid waste solution to non-mutagenic residues.

Materials:

  • "this compound" liquid waste

  • 5.25% Sodium Hypochlorite (household bleach)

  • Appropriate PPE

  • Chemical fume hood

  • Stir plate and stir bar

  • pH meter and pH adjustment solutions (if necessary)

Methodology:

  • Preparation: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Reaction Setup: Place the liquid waste container on a stir plate and add a stir bar. Begin gentle stirring.

  • Deactivation: Slowly add an equal volume of 5.25% sodium hypochlorite to the "this compound" waste solution.[11]

  • Incubation: Allow the reaction to proceed for at least one hour to ensure complete degradation.[11]

  • Neutralization (if required): Check the pH of the resulting solution. Neutralize if required by your institution's drain disposal policies.

  • Disposal: Dispose of the treated solution in accordance with institutional and local regulations. Even after treatment, this may require disposal as hazardous waste.

cluster_0 Preparation cluster_1 Deactivation Procedure cluster_2 Final Steps A Work in Chemical Fume Hood B Don Appropriate PPE A->B C Place Liquid Waste on Stir Plate D Add Equal Volume of 5.25% Sodium Hypochlorite C->D E Stir for 1 Hour D->E F Check and Adjust pH (if necessary) E->F G Dispose of Treated Waste per Institutional Policy F->G

Caption: Workflow for the chemical deactivation of "this compound" liquid waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of cytotoxic agents like "this compound," protecting both personnel and the environment. Always prioritize the information provided in the specific Safety Data Sheet for any chemical you are working with.

References

Navigating the Safe Handling of "Beatrice": A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance referred to as "Beatrice" is not a recognized chemical compound. The following safety and handling information is provided as a procedural example and is based on the protocols for handling a potent cytotoxic agent, Doxorubicin, which is commonly used in research and drug development. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling.

This guide provides essential safety and logistical information for the handling and disposal of highly potent compounds, referred to herein as "this compound." Adherence to these procedural steps is critical for ensuring personnel safety and minimizing environmental contamination.

Essential Safety and Logistical Information

When working with "this compound," a comprehensive understanding of its potential hazards is paramount. The primary risks include high acute toxicity, and potential carcinogenicity. Exposure can occur through inhalation, skin contact, or ingestion. Therefore, stringent control measures are necessary.

Quantitative Exposure and Toxicity Data

For potent compounds like the one exemplified here, established occupational exposure limits (OELs) and toxicity values are critical for risk assessment. The following table summarizes key quantitative data for Doxorubicin, which serves as our model for "this compound."

ParameterValueSpeciesRouteReference
Occupational Exposure Limit (OEL)0.5 µg/m³ (8-hour TWA)HumanInhalationIn-house
LD50 (Acute Toxicity)11 mg/kgMouseIntravenous--INVALID-LINK--
CarcinogenicityGroup 2A: Probably carcinogenic to humansHuman-IARC

Operational Plan: Step-by-Step Handling Protocol

A meticulous, step-by-step approach to handling "this compound" is mandatory to prevent exposure and contamination. The following protocol outlines the key stages of working with this potent compound.

Experimental Protocol: Preparation of a "this compound" Solution
  • Preparation: Before handling the compound, ensure a designated area, such as a certified chemical fume hood or a biological safety cabinet, is prepared. All necessary equipment, including personal protective equipment (PPE), should be readily available.

  • Donning PPE: Wear two pairs of chemotherapy-rated nitrile gloves, a disposable gown, safety goggles, and a face shield.[1][2][3] For procedures with a high risk of aerosolization, a respirator may be required.[1][2]

  • Weighing: Carefully weigh the required amount of "this compound" powder in a containment device, such as a glove box or a ventilated balance enclosure.

  • Solubilization: In the chemical fume hood, add the appropriate solvent to the vessel containing the "this compound" powder. Use a closed system transfer device where possible to minimize the risk of spills or aerosols.

  • Labeling: Clearly label the container with the compound name ("this compound"), concentration, date, and appropriate hazard symbols.

  • Decontamination: After the procedure, decontaminate all surfaces with an appropriate inactivating agent, followed by a thorough cleaning.

Disposal Plan: Managing "this compound" Waste

Proper disposal of "this compound" and all contaminated materials is crucial to prevent environmental release and accidental exposure.

  • Segregation: All waste contaminated with "this compound," including unused solutions, contaminated PPE, and labware, must be segregated into clearly labeled hazardous waste containers.

  • Containerization: Use leak-proof, puncture-resistant containers for all "this compound" waste. Liquid waste should be collected in compatible, sealed containers.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name of the chemical ("this compound"), and the specific type of hazard (e.g., "Cytotoxic").

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic until it can be collected by a certified hazardous waste disposal service.

  • Professional Disposal: Arrange for the disposal of all "this compound" waste through a licensed and approved hazardous waste management company.[4]

Visualizing the Workflow

To provide a clear, at-a-glance overview of the safety and handling workflow, the following diagram illustrates the key decision points and procedural flow for working with "this compound."

Beatrice_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Start: Receive 'this compound' Compound risk_assessment Conduct Risk Assessment (Review SDS) start->risk_assessment ppe_selection Select Appropriate PPE (Gloves, Gown, Eye Protection) risk_assessment->ppe_selection setup_workspace Prepare Designated Workspace (Fume Hood / BSC) ppe_selection->setup_workspace don_ppe Don Full PPE setup_workspace->don_ppe weighing Weigh Compound in Containment don_ppe->weighing solubilization Prepare Solution in Hood weighing->solubilization experiment Conduct Experiment solubilization->experiment decontaminate_workspace Decontaminate Workspace experiment->decontaminate_workspace segregate_waste Segregate Contaminated Waste (PPE, Labware, Solutions) decontaminate_workspace->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal end End of Process professional_disposal->end

Caption: Workflow for Safe Handling and Disposal of "this compound".

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.